N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Description
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Properties
IUPAC Name |
1-prop-2-enyl-3-(thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQZBVAVLMEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Foreword
This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and characterization of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. This molecule, possessing a thiophene core, a hydrazinecarbothioamide linker, and a reactive allyl group, is representative of a class of compounds with significant potential in medicinal chemistry and materials science. Thiophene-containing hydrazones and related structures are known to exhibit a wide range of biological activities.[1][2] Therefore, unambiguous characterization is a critical prerequisite for any further investigation into its properties and applications. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design and data interpretation. The methodologies described herein form a self-validating system for confirming the molecular identity and purity of the title compound.
Synthesis Framework: A Prerequisite for Characterization
Before characterization, it is essential to understand the molecule's origin. The synthesis of this compound typically follows a well-established pathway for acylthiosemicarbazides. The logical and field-proven approach involves a two-step process. First, thiophene-2-carboxylic acid is converted to its corresponding hydrazide. This intermediate, thiophene-2-carbohydrazide, is then reacted with allyl isothiocyanate. This nucleophilic addition reaction proceeds efficiently to yield the final product.[3][4]
The workflow for this synthesis is outlined below. Understanding this process is crucial as it informs the expected structure and potential impurities, guiding the subsequent spectroscopic analysis.
Caption: General synthetic workflow for the target molecule.
Vibrational Spectroscopy: Unveiling Functional Groups with FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The principle rests on the absorption of infrared radiation by specific molecular bonds, causing them to vibrate at characteristic frequencies. For a molecule as complex as this compound, FT-IR provides a unique "fingerprint," confirming the presence of key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A solid-state FT-IR spectrum is the most direct method for this type of compound.
-
Sample Preparation: A small quantity of the crystalline solid sample is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure firm contact between the sample and the crystal. The spectrum is recorded over a range of 4000–400 cm⁻¹.[5]
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
Anticipated FT-IR Data and Interpretation
The spectrum is a composite of absorptions from the thiophene ring, the allyl group, and the core hydrazinecarbothioamide linker. Based on extensive data from analogous structures, the following peaks are predicted to be key diagnostic markers.[1][2][4][5][6]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Structural Unit | Rationale & Significance |
| 3300 - 3150 | N-H stretching | Hydrazine (-CO-NH-NH-CS-) | Confirms the presence of the hydrazine linker. The broadness indicates hydrogen bonding in the solid state. |
| 3100 - 3000 | C-H stretching (sp²) | Thiophene Ring & Allyl C=C-H | Aromatic and vinyl C-H stretches appear at higher frequencies than aliphatic ones. |
| 2980 - 2850 | C-H stretching (sp³) | Allyl -CH₂- | Confirms the aliphatic part of the allyl group. |
| ~1680 | C=O stretching (Amide I) | Thiophene-C=O | A strong, sharp peak characteristic of a secondary amide carbonyl. Its position is influenced by conjugation with the thiophene ring.[7] |
| ~1530 | N-H bending / C-N stretching | Amide II | A key band in amide linkages, resulting from a mix of N-H bending and C-N stretching. |
| 1450 - 1350 | C=C stretching | Thiophene Ring | A series of bands confirming the aromatic thiophene heterocycle.[5] |
| ~1250 | C=S stretching | Thioamide (-NH-C=S-) | A crucial, strong band confirming the presence of the thioamide functional group. |
| ~850 & ~720 | C-S stretching & C-H out-of-plane | Thiophene Ring | These vibrations are characteristic of a 2-substituted thiophene ring.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides the most definitive structural information by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei. It allows for the complete mapping of the proton and carbon framework, confirming connectivity and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving these polar compounds and allows for observation of exchangeable N-H protons. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[8]
-
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired on the same instrument. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Anticipated ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)
The proton spectrum can be divided into three distinct regions: the exchangeable amide/thioamide protons, the aromatic thiophene protons, and the aliphatic allyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~10.5 | Singlet (broad) | 1H | CO-NH | The deshielding is due to the adjacent electron-withdrawing carbonyl group. Broadness indicates exchange with residual water. |
| ~9.8 | Singlet (broad) | 1H | NH-CS | Also broad and deshielded, characteristic of a thioamide proton. |
| ~8.5 | Triplet (broad) | 1H | CS-NH-Allyl | The signal is often a broad triplet due to coupling with the adjacent CH₂ group of the allyl moiety. |
| 7.9 - 7.2 | Multiplets | 3H | Thiophene Protons | The three protons on the 2-substituted thiophene ring will appear as distinct multiplets, with coupling constants characteristic of their positions (ortho, meta, para-like). |
| ~5.9 | Multiplet | 1H | Allyl -CH= | The internal vinyl proton of the allyl group, appearing as a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent CH₂ group. |
| ~5.2 | Multiplet | 2H | Allyl =CH₂ | The two terminal vinyl protons, which are diastereotopic and will show distinct signals with both geminal and vicinal coupling. |
| ~4.2 | Multiplet | 2H | Allyl -NH-CH₂- | The methylene protons adjacent to the nitrogen, deshielded by the electronegative atom. |
Anticipated ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic nature of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~181 | C=S | The thiocarbonyl carbon is significantly deshielded and appears far downfield, a hallmark of this functional group.[8] |
| ~162 | C=O | The amide carbonyl carbon, also deshielded but less so than the C=S. |
| 135 - 127 | Thiophene Carbons | Four distinct signals are expected for the carbons of the thiophene ring. |
| ~134 | Allyl -CH= | The internal sp² carbon of the allyl group. |
| ~117 | Allyl =CH₂ | The terminal sp² carbon of the allyl group. |
| ~47 | Allyl -CH₂- | The sp³ carbon of the allyl group, adjacent to the nitrogen. |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is dictated by the molecule's chromophores—parts of the molecule that absorb light.
Experimental Protocol: Solution-Phase UV-Vis
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol, to a concentration in the micromolar range (e.g., 1 x 10⁻⁵ M).[9]
-
Data Acquisition: The spectrum is recorded in a quartz cuvette (1 cm path length) against a solvent blank over a wavelength range of approximately 200–500 nm.
Anticipated UV-Vis Data and Interpretation
The molecule contains several chromophores: the thiophene ring, the carbonyl group (C=O), and the thiocarbonyl group (C=S). These will give rise to characteristic electronic transitions.[10][11]
| Predicted λmax (nm) | Transition Type | Chromophore | Rationale & Significance |
| ~300 - 320 | π → π | Thiophene & Conjugated System | An intense absorption band resulting from the conjugated system involving the thiophene ring and the acylhydrazine moiety. The extended conjugation lowers the energy gap, pushing the absorption to a longer wavelength compared to isolated thiophene.[11] |
| ~270 - 290 | n → π | C=O and C=S | A weaker absorption band arising from the promotion of a non-bonding electron (from O or S) to an anti-bonding π* orbital. The C=S transition often appears at a longer wavelength than the C=O transition.[10] |
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive technique that provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. This data is used to confirm the elemental composition and deduce structural components.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[12]
-
Fragmentation & Detection: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions. These ions are separated by their mass-to-charge ratio (m/z) and detected.
Anticipated Fragmentation Pattern
The molecular formula of this compound is C₉H₁₁N₃OS₂. Its monoisotopic mass is approximately 241.04 Da.
-
Molecular Ion (M⁺•): A peak at m/z ≈ 241 is expected, confirming the molecular weight.
-
Key Fragmentation Pathways: The fragmentation is predictable and driven by the stability of the resulting ions and neutral losses.[13][14][15]
Caption: Plausible EI-MS fragmentation pathway for the target molecule.
| Predicted m/z | Proposed Fragment | Significance |
| 241 | [C₉H₁₁N₃OS₂]⁺• | Molecular Ion (M⁺•) |
| 200 | [M - C₃H₅]⁺ | Loss of the allyl radical via cleavage of the N-C bond. |
| 140 | [M - C₅H₃OS]⁺ | Cleavage of the N-N bond, resulting in the allylhydrazinecarbothioamide fragment. |
| 111 | [C₅H₃OS]⁺ | α-cleavage next to the carbonyl, yielding the stable thienylcarbonyl cation. This is often a very prominent peak. |
| 41 | [C₃H₅]⁺ | Formation of the allyl cation. |
Conclusion
The structural confirmation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. FT-IR confirms the presence of all key functional groups, including the critical C=O and C=S moieties. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeleton, verifying the connectivity of the thiophene, hydrazinecarbothioamide, and allyl components. UV-Visible spectroscopy corroborates the electronic structure and conjugated system, while mass spectrometry confirms the exact molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these methods constitute a robust, self-validating analytical workflow essential for ensuring the identity, purity, and quality of this compound for advanced research and development.
References
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ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [Link]
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The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. [Link]
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Turkish Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Hydrazinecarbothioamide Derivatives
Foreword: Decoding the Structural Nuances of Hydrazinecarbothioamides
Hydrazinecarbothioamides and their derivatives, particularly thiosemicarbazones formed from the condensation of thiosemicarbazide with carbonyl compounds, represent a class of molecules with significant scientific interest.[1] Their remarkable biological activities, including antimicrobial, anticancer, and antiviral properties, stem from their versatile coordination chemistry and structural features.[2][3][4] For researchers in medicinal chemistry and drug development, the precise structural elucidation of these compounds is not merely an academic exercise—it is a prerequisite for understanding structure-activity relationships (SAR) and designing next-generation therapeutics.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide moves beyond a simple recitation of spectral data. It is designed to provide a deep, mechanistic understanding of the ¹H and ¹³C NMR spectra of hydrazinecarbothioamide derivatives, grounded in both theoretical principles and field-proven experimental insights. We will explore the causality behind spectral observations, from the subtle effects of solvent choice to the complexities of isomerism, empowering you to interpret your data with confidence and authority.
The Hydrazinecarbothioamide Scaffold: A Structural Overview
To establish a clear framework for discussion, let's first define the core structure and a common numbering scheme for a generic hydrazinecarbothioamide derivative, often a thiosemicarbazone. Understanding this fundamental structure is the first step in assigning NMR signals correctly.
Caption: General structure of a thiosemicarbazone, a common hydrazinecarbothioamide derivative.
¹H NMR Spectral Analysis: Probing the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environment. In hydrazinecarbothioamide derivatives, the protons attached to nitrogen atoms are particularly diagnostic, often appearing as broad singlets at the downfield end of the spectrum.
Diagnostic Chemical Shifts of N-H Protons
The key to interpreting the ¹H NMR spectrum is recognizing the signals from the hydrazinic (N²-H) and thioamidic (N⁴-H) protons. These protons are acidic and their chemical shifts are highly sensitive to their environment.
-
N²-H (Hydrazinic Proton): This proton, directly attached to the hydrazine backbone, is typically observed in the δ 9.0-12.0 ppm range.[5] Its downfield shift is a result of deshielding from the adjacent C=N and C=S groups. In many reported spectra, this is the most downfield signal.[5]
-
N⁴-H (Thioamidic Protons): The protons on the terminal nitrogen are also deshielded and typically resonate in the δ 7.5-10.5 ppm region. If N⁴ is unsubstituted (R³=H), two distinct N⁴-H signals may be observed due to restricted rotation around the C-N bond.
Causality: The significant downfield shifts of these N-H protons are due to a combination of factors: the electron-withdrawing nature of the adjacent π-systems (C=N and C=S), and extensive intermolecular and intramolecular hydrogen bonding, particularly in polar solvents like DMSO-d₆.
The Power of D₂O Exchange
A definitive method for confirming the identity of N-H (and O-H) proton signals is deuterium exchange.
Experimental Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d₆).
-
Add a few drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Re-acquire the ¹H NMR spectrum. Expected Result: The signals corresponding to the exchangeable N-H protons will significantly diminish or disappear entirely, as the protons are replaced by non-signal-producing deuterium.[6]
Influence of Molecular Structure and Isomerism
The substitution pattern (R¹, R², R³) and the possibility of isomerism can profoundly affect the ¹H NMR spectrum.
-
Substituent Effects: Electron-withdrawing or -donating groups on aromatic rings attached to the scaffold can shift the signals of nearby protons, including the N-H protons, through inductive and resonance effects.[7]
-
Syn/Anti Isomerism: For thiosemicarbazones, isomerism around the C=N double bond can lead to two distinct sets of signals (syn and anti isomers).[2][8] The relative ratio of these isomers can sometimes be determined by integrating the corresponding signals. In many cases, one isomer is predominantly formed.[2]
Summary of Typical ¹H NMR Chemical Shifts
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| N²-H (Hydrazinic) | 9.0 - 12.0 | Often a broad singlet, very downfield.[5] Its position is sensitive to solvent and concentration. Verifiable by D₂O exchange. |
| N⁴-H₂ (Primary Thioamide) | 7.5 - 10.5 | Can appear as one or two broad signals. Verifiable by D₂O exchange. |
| C=N-H (Azomethine) | 7.5 - 8.5 | Present in thiosemicarbazones. Its chemical shift is influenced by the nature of the R¹ and R² groups. |
| Aromatic C-H | 6.5 - 8.5 | Standard aromatic region. The pattern depends on the substitution of the aromatic ring. |
| Aliphatic C-H | 0.5 - 4.5 | Depends on the specific alkyl or other aliphatic groups attached to the scaffold. Protons alpha to heteroatoms will be further downfield.[5] |
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The most diagnostic signal in a hydrazinecarbothioamide derivative is that of the thiocarbonyl (C=S) carbon.
The Thiocarbonyl (C=S) Carbon Signal
The carbon atom of the C=S group is highly deshielded and represents the most characteristic signal in the ¹³C NMR spectrum of these compounds.
-
Chemical Shift: The thiocarbonyl carbon typically resonates in the very downfield region of the spectrum, generally between δ 175 - 210 ppm .[9][10] For comparison, the analogous carbonyl (C=O) carbon in semicarbazones appears further upfield (typically δ 155-165 ppm).[11]
Causality: The extreme downfield shift of the C=S carbon is attributed to the lower electronegativity of sulfur compared to oxygen and the larger paramagnetic screening term associated with the C=S bond. This makes the C=S signal an unmistakable landmark in the spectrum. Coordination to a metal center through the sulfur atom can cause this peak to shift, indicating successful complex formation.[9]
Other Key Carbon Signals
-
C=N Carbon: In thiosemicarbazones, the imine carbon signal is also found downfield, typically in the range of δ 135 - 160 ppm, though usually upfield from the C=S signal.
-
Aromatic Carbons: These appear in their characteristic region of δ 110 - 150 ppm. The specific shifts can be used to confirm substitution patterns.
-
Aliphatic Carbons: These signals are found in the upfield region of the spectrum (δ 10 - 60 ppm).
Summary of Typical ¹³C NMR Chemical Shifts
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| C=S (Thiocarbonyl) | 175 - 210 | The most downfield and highly diagnostic signal.[9][10] Its position can be influenced by substitution on N⁴. |
| C=N (Azomethine) | 135 - 160 | Characteristic of thiosemicarbazones. |
| Aromatic Carbons | 110 - 150 | Standard aromatic region. Quaternary carbons are often weaker. |
| Aliphatic Carbons | 10 - 60 | Standard aliphatic region. Shifts depend on proximity to electron-withdrawing groups. |
Analytical Workflow and Experimental Considerations
A robust and reproducible NMR analysis workflow is critical for obtaining high-quality, trustworthy data.
Standard Operating Protocol for NMR Sample Preparation
This protocol ensures consistency and minimizes artifacts in the resulting spectra.
-
Compound Purity: Ensure the sample is of high purity, as impurities will complicate the spectrum. Recrystallization or column chromatography is recommended.[2]
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the hydrazinecarbothioamide derivative directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the most common and highly recommended solvent. Its high polarity effectively dissolves most derivatives, and importantly, it slows down the exchange rate of N-H protons, making them sharp enough to be easily observed.
-
CDCl₃ (Chloroform-d): Can be used for less polar derivatives. However, N-H proton signals may be broader or may not be observed at all due to faster proton exchange.
-
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is required.
-
Analysis: Insert the sample into the NMR spectrometer and proceed with data acquisition. Standard ¹H, ¹³C{¹H}, and, if necessary, 2D experiments (e.g., COSY, HSQC, HMBC) should be run.
The NMR Analysis Workflow
The process from a newly synthesized compound to a fully characterized structure follows a logical progression. Advanced 2D NMR techniques are often essential for unambiguously assigning all proton and carbon signals in complex derivatives.[12][13]
Caption: Recommended workflow for the structural elucidation of hydrazinecarbothioamide derivatives using NMR.
Conclusion: A Synthesis of Data and Insight
The NMR analysis of hydrazinecarbothioamide derivatives is a nuanced process that relies on a thorough understanding of characteristic chemical shifts and the physicochemical factors that influence them. The highly deshielded N-H protons in the ¹H spectrum and the unmistakable C=S carbon signal in the ¹³C spectrum serve as primary anchors for structural interpretation. By employing systematic experimental protocols, including the judicious use of solvents like DMSO-d₆ and techniques such as D₂O exchange, researchers can obtain clear, interpretable data. For complex structures, the application of advanced 2D NMR methods is indispensable for complete and unambiguous characterization. This guide provides the foundational knowledge and practical framework necessary to confidently decode the structure of these vital compounds, accelerating research and development in the scientific fields they impact.
References
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The University of Queensland. (n.d.). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace. Retrieved from [Link]
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MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Retrieved from [Link]
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Proceedings of Student Research and Creative Inquiry Day. (2022). Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes. Retrieved from [Link]
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Journal of Undergraduate Chemistry Research. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6 , 29 • C) of anti/syn - conformers of hydrazones 3 − 12. Retrieved from [Link]
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DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]
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ResearchGate. (n.d.). HNMR spectra of 2-(2-hydroxybenzoyl)hydrazinecarbothioamide showing chemical shifts. Retrieved from [Link]
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An In-depth Technical Guide on the Crystal Structure of Thiophene-Containing Hydrazinecarbothioamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiophene-Containing Hydrazinecarbothioamides
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives often exhibit a wide range of pharmacological activities.[2] When incorporated into the hydrazinecarbothioamide (also known as thiosemicarbazone) framework, the resulting molecules possess potent and diverse biological profiles.[3] The structural and electronic properties of the thiophene ring, combined with the chelating ability of the thiosemicarbazone moiety, contribute to their therapeutic potential.[4] X-ray crystallography provides the definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules, which are crucial for understanding their structure-activity relationships (SAR).[5]
Synthesis and Crystallization: From Molecule to Single Crystal
The synthesis of thiophene-containing hydrazinecarbothioamides typically involves the condensation reaction between a thiophene-based aldehyde or ketone and a thiosemicarbazide derivative.[6][7] Microwave-assisted synthesis has emerged as an efficient method for these reactions.[6]
Experimental Protocol: Synthesis of a Thiophene-Containing Hydrazinecarbothioamide
-
Reaction Setup: To a solution of thiophene-2-carbaldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of acetic acid.
-
Addition of Thiosemicarbazide: Add thiosemicarbazide (1 mmol) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the precipitate is filtered, washed with cold ethanol, and dried under vacuum.[7]
-
Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or acetonitrile, to yield the pure compound.[8]
Single Crystal Growth: The Art of Patience
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A common and effective method is slow evaporation or vapor diffusion.
Experimental Protocol: Single Crystal Growth by Vapor Diffusion
-
Dissolution: Dissolve the purified compound in a minimal amount of a good solvent (e.g., tetrahydrofuran) in a small vial.
-
Vapor Diffusion Setup: Place this vial inside a larger, sealed container containing a small amount of a poor solvent (e.g., pentane).[6]
-
Crystal Formation: The poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the slow growth of crystals over several days to weeks.[6]
Crystallographic Analysis: Unveiling the Three-Dimensional Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid.[9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Workflow for Crystal Structure Determination
Caption: Workflow of single-crystal X-ray diffraction analysis.
The collected diffraction data allows for the determination of the unit cell parameters, space group, and the electron density distribution within the crystal. From this, the atomic coordinates, bond lengths, bond angles, and torsion angles can be derived.[10]
Molecular Conformation and Geometry: A Tale of Torsions and Angles
The crystal structures of thiophene-containing hydrazinecarbothioamides reveal important conformational features. The thiosemicarbazone moiety can exist in E and Z configurations with respect to the C=N bond. In the solid state, these compounds predominantly exist in the thione form.[11]
The relative orientation of the thiophene ring and the hydrazinecarbothioamide backbone is a key structural determinant. The planarity of the molecule is influenced by the substituents on both the thiophene ring and the thioamide nitrogen. For instance, in [({[(4-methylphenyl)methyl]sulfanyl}methanethioyl)amino][1-(thiophen-2-yl)ethylidene]amine, the central CN₂S₂ residue is nearly planar and forms significant dihedral angles with the thienyl and p-tolyl rings.[8]
Table 1: Selected Geometric Parameters for a Representative Thiophene-Containing Hydrazinecarbothioamide
| Parameter | Value (Å or °) | Reference |
| C=S Bond Length | 1.68 - 1.72 Å | [8] |
| C=N Bond Length | 1.28 - 1.30 Å | [8] |
| N-N Bond Length | 1.37 - 1.39 Å | [8] |
| Thiophene-C=N Dihedral Angle | Variable | [8] |
Note: These are typical ranges and can vary depending on the specific molecular structure.
Intermolecular Interactions and Supramolecular Assembly: The Architecture of the Crystal
Hydrogen bonds play a pivotal role in the crystal packing of thiophene-containing hydrazinecarbothioamides. The N-H groups of the hydrazine and thioamide moieties are excellent hydrogen bond donors, while the thione sulfur and the nitrogen atoms can act as acceptors.[12][13]
A common hydrogen bonding motif is the formation of centrosymmetric dimers through N-H···S interactions, creating an eight-membered {⋯HNCS}₂ synthon.[4][8] These dimers can then be further assembled into more complex supramolecular architectures through other weak interactions such as C-H···π and π-π stacking interactions involving the thiophene and other aromatic rings.[8][14]
Caption: Intermolecular interactions in thiophene hydrazinecarbothioamides.
The analysis of Hirshfeld surfaces provides a powerful tool for visualizing and quantifying these intermolecular contacts within the crystal structure.[10]
Structure-Activity Relationships: From Crystal Structure to Biological Function
The three-dimensional structure of these molecules is intimately linked to their biological activity. The specific conformation adopted in the solid state can provide insights into the bioactive conformation when binding to a biological target.[15] For example, the ability to form hydrogen bonds and the overall shape of the molecule are critical for interactions with enzyme active sites or receptors.[1][16]
Molecular docking studies, which are often guided by experimental crystal structures, can be employed to predict the binding modes of these compounds with their biological targets and to rationalize their observed activities.[5][16]
Conclusion: A Window into Molecular Architecture
The crystallographic study of thiophene-containing hydrazinecarbothioamides provides invaluable information for the fields of medicinal chemistry and materials science. It reveals the intricate details of their molecular geometry and the subtle interplay of intermolecular forces that govern their self-assembly in the solid state. This fundamental understanding is essential for the rational design of new molecules with enhanced therapeutic properties and desired material characteristics. Future work in this area will likely involve the synthesis of more complex derivatives and the use of advanced crystallographic techniques to study their interactions with biological macromolecules.
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Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide - NIH. Available from: [Link]
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(PDF) Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide - ResearchGate. Available from: [Link]
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A Technical Guide to the Solubility and Stability of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel chemical entity, N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. Designed for researchers, scientists, and drug development professionals, this document outlines a series of systematic protocols and the scientific rationale underpinning them. We delve into predictive physicochemical properties, detailed methodologies for solubility assessment, the development of a stability-indicating analytical method, and a robust forced degradation study design. The overarching goal is to equip researchers with the necessary tools to understand the intrinsic chemical behavior of this molecule, a critical step in its potential development as a therapeutic agent. All protocols are designed to be self-validating, ensuring scientific integrity and trustworthiness.
Introduction to this compound
This compound is a molecule of interest featuring a unique combination of functional groups: a thiophene ring, a hydrazine-1-carbothioamide (thiosemicarbazide) core, and an N-allyl substituent. Its chemical structure is presented below:
-
Molecular Formula: C₉H₁₁N₃OS₂[1]
-
Synonyms: 1-(2-Thiophenecarbonyl)-4-allylthiosemicarbazide
The thiosemicarbazide moiety is known for its coordinating abilities with metal ions and a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The thiophene ring is a common heterocycle in medicinal chemistry. Understanding the interplay of these functional groups is paramount to predicting the molecule's behavior in various environments.
Predicted Physicochemical Properties and Their Influence on Solubility
A preliminary in silico assessment of the molecule's structure allows us to predict certain physicochemical properties that will govern its solubility and stability:
-
Hydrogen Bonding: The molecule has multiple hydrogen bond donors (-NH groups) and acceptors (C=O and C=S groups, and the nitrogen atoms). This suggests the potential for strong intermolecular interactions, which can influence its crystal lattice energy and solubility. The sulfur atom in thiosemicarbazide derivatives can also act as a hydrogen bond acceptor, sometimes forming bonds as strong as conventional N-H...O or N-H...N bonds.[4]
-
Ionization (pKa): The hydrazinecarbothioamide moiety contains protons that can be ionized. The acidity of the N-H protons is a key factor. The molecule will likely exhibit different solubility profiles at various pH values, corresponding to its ionization state.
-
Lipophilicity (LogP): The presence of the allyl group and the thiophene ring contributes to the molecule's lipophilicity. An estimated XLogP3 value for a similar compound, N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide, is 2.7, suggesting moderate lipophilicity.[5] This balance between hydrophilic (hydrogen bonding groups) and lipophilic regions will dictate its solubility in both aqueous and organic media.
-
Tautomerism: Thiosemicarbazides can exist in tautomeric forms, which can influence their reactivity and spectroscopic properties.[6]
Comprehensive Solubility Assessment Protocol
The determination of solubility is a foundational step in pharmaceutical development, impacting everything from bioavailability to formulation design. A tiered, systematic approach is recommended.
Rationale for Experimental Design
The choice of solvents and pH conditions is dictated by the need to understand the molecule's behavior in both physiological and formulation-relevant environments. Aqueous buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid) are standard for predicting oral bioavailability. Organic solvents are crucial for identifying suitable vehicles for preclinical studies and for developing purification and formulation processes.
Experimental Workflow: Thermodynamic Solubility
A robust method for determining thermodynamic solubility is the shake-flask method.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (see Table 1).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to fall within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as RP-HPLC with UV detection.
Analytical Quantification
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for quantifying the dissolved compound. The method must be validated for linearity, accuracy, and precision.
Data Presentation
The results should be tabulated for clear comparison.
Table 1: Solubility Data for this compound
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Purified Water | ~7.0 | 25 | ||
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | ||
| Ethanol | N/A | 25 | ||
| Methanol | N/A | 25 | ||
| Acetonitrile | N/A | 25 | ||
| Polyethylene Glycol 400 | N/A | 25 |
Visualization of Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Assessment.
Stability-Indicating Method (SIM) Development and Forced Degradation Studies
Understanding the chemical stability of a molecule is a regulatory requirement and essential for developing a safe and effective drug product.[7] Forced degradation studies are the cornerstone of this process, deliberately stressing the molecule to identify potential degradation products and pathways.[7][8]
Rationale for a Stability-Indicating Method (SIM)
A SIM is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key feature of a SIM is its ability to separate the intact API from its degradation products, ensuring that the measured API concentration is not artificially inflated by co-eluting impurities.
Forced Degradation (Stress Testing) Protocol
The protocol involves exposing solutions of this compound to harsh conditions. The goal is to achieve 5-20% degradation of the parent molecule.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 80°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at 80°C. Thiophene-containing compounds can be particularly susceptible to degradation in basic media.[9]
-
Neutral Hydrolysis: Dilute the stock solution with purified water and heat at 80°C.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature. The sulfur atoms in both the thiophene and thiosemicarbazide moieties are potential sites for oxidation.
-
Thermal Stress (Solid State): Store the solid compound at 105°C.
-
Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples using the developed RP-HPLC method with a photodiode array (PDA) detector to assess peak purity.
Causality: Predicted Degradation Pathways
-
Amide Bond Hydrolysis: The amide linkage is a primary target for both acid and base-catalyzed hydrolysis, which would cleave the molecule into thiophene-2-carbohydrazide and allyl isothiocyanate precursors.
-
Thioamide Hydrolysis: The C=S bond can also undergo hydrolysis, particularly under acidic conditions, to yield the corresponding urea derivative.
-
Oxidation: The sulfur atoms are susceptible to oxidation, potentially forming sulfoxides or sulfones.
-
Cyclization: Thiosemicarbazide derivatives are known to undergo cyclization reactions to form various heterocyclic compounds like 1,3,4-thiadiazoles or 1,2,4-triazoles, especially under thermal or oxidative stress.[6]
Data Interpretation and Mass Balance
The analysis should focus on tracking the appearance of new peaks (degradants) and the decrease in the parent compound's peak area. Mass balance is a critical calculation that compares the initial assay value of the API to the sum of the assay value of the remaining API and the levels of all degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradants are being detected by the analytical method.[8]
Data Presentation
Table 2: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation | No. of Degradants | Mass Balance (%) | Observations |
| 0.1 N HCl, 80°C | 24h | ||||
| 0.1 N NaOH, 80°C | 24h | ||||
| Water, 80°C | 24h | ||||
| 3% H₂O₂, RT | 24h | ||||
| Dry Heat, 105°C | 48h | ||||
| Photolytic (ICH Q1B) | - |
Visualization of Stability Testing Workflow
Caption: Workflow for Forced Degradation and Stability Analysis.
Conclusion and Forward Outlook
This guide provides a foundational strategy for the comprehensive characterization of this compound. By systematically evaluating its solubility and stability, researchers can build a robust data package essential for any further drug development activities. The insights gained from these studies—understanding how the molecule behaves in different pH environments, its susceptibility to degradation, and the nature of its degradants—are critical for informed decision-making in formulation development, manufacturing process design, and the establishment of appropriate storage conditions and shelf-life. The successful execution of these protocols will pave the way for subsequent long-term stability studies under ICH guidelines and eventual preclinical and clinical development.
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literature review on the biological activity of thienylcarbonyl compounds
An In-Depth Technical Guide to the Biological Activity of Thienylcarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Foreword: The Thienylcarbonyl Moiety - A Privileged Scaffold in Medicinal Chemistry
The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone in the edifice of medicinal chemistry. Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, allows it to modulate pharmacokinetic and pharmacodynamic properties favorably. When this versatile heterocycle is appended with a carbonyl group, it forms the thienylcarbonyl scaffold, a structural motif that has unlocked a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the diverse pharmacological landscape of thienylcarbonyl compounds, offering insights into their design, mechanism of action, and therapeutic potential. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antiviral activities, supported by experimental evidence and protocols, to equip researchers and drug development professionals with a thorough understanding of this potent chemical class.
Part 1: Anticancer Activity of Thienylcarbonyl Compounds
The quest for novel anticancer agents remains a paramount challenge in modern medicine. Thienylcarbonyl derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4][5]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of thienylcarbonyl compounds is not mediated by a single, universal mechanism. Instead, these molecules exhibit a range of actions that target key vulnerabilities in cancer cells.
1.1.1. Induction of Apoptosis and Cell Cycle Arrest:
Several studies have demonstrated that thienylcarbonyl derivatives can induce programmed cell death (apoptosis) in cancer cells. For instance, di(3-thienyl)methanol has been shown to induce cell death and inhibit the growth of T98G human brain cancer cells in a concentration-dependent manner.[1] This compound was also observed to cause cytogenetic damage, as evidenced by an increase in micronuclei formation, which is indicative of DNA strand breaks.[1] Furthermore, novel thienyl-acrylonitrile derivatives have been found to induce a pronounced G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells, effectively halting their proliferation.[3] This cell cycle arrest is often accompanied by the suppression of key regulatory proteins like cyclin B1.[3]
1.1.2. Inhibition of Key Signaling Pathways:
Thienylcarbonyl compounds can interfere with critical signaling pathways that are often dysregulated in cancer. For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are proposed to exert their anti-proliferative effects by inhibiting phosphoinositide phospholipase C (PI-PLC), thereby disrupting phospholipid metabolism, a crucial process for cancer cell growth and signaling.[5]
1.1.3. Anti-Angiogenic Effects:
The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Certain thienyl-acrylonitrile derivatives have demonstrated potent anti-angiogenic effects by inhibiting the capillary tube formation of endothelial cells in vitro.[3] This suggests that these compounds can starve tumors of their vital blood supply.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of thienylcarbonyl compounds is significantly influenced by their structural features.
-
Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring can dramatically alter biological activity.
-
The Carbonyl Linker: Modifications to the carbonyl group and the linker connecting it to other parts of the molecule can impact efficacy. For instance, in a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, compounds bearing a secondary benzyl alcohol tether at the 5-position showed improved efficacy compared to their benzoyl counterparts.[5]
-
Aromatic Substituents: The nature and substitution pattern on other aromatic rings within the molecule play a crucial role. For example, in a series of thieno[2,3-c]pyridine derivatives, compound 6i with specific substitutions exhibited a broad spectrum of anticancer activity.[6]
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |
| Di(3-thienyl)methanol | T98G (brain cancer) | 60–200 µg/mL (IC50) | [1] |
| Thienyl Chalcone Derivatives | MCF-7 (breast cancer) | 7.24 - 7.79 µM (IC50) | [2][4] |
| Thienyl Chalcone Derivatives | MDA-MB-231 (breast cancer) | 5.27 - 6.15 µM (IC50) | [2][7] |
| Thieno[2,3-b]pyridine Derivatives | HCT116 (colorectal cancer) | 25–50 nM (IC50) | [5] |
| Thieno[2,3-b]pyridine Derivatives | MDA-MB-231 (breast cancer) | 25–50 nM (IC50) | [5] |
| Thieno[2,3-c]pyridine Derivative (6i) | HSC3 (oral cancer) | 10.8 µM (IC50) | [6] |
| Thieno[2,3-c]pyridine Derivative (6i) | T47D (breast cancer) | 11.7 µM (IC50) | [6] |
| Thieno[2,3-c]pyridine Derivative (6i) | RKO (colon cancer) | 12.4 µM (IC50) | [6] |
| 2-alkylcarbonyl & 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives | 60 human tumor cell lines | 0.15 - 1.02 µM (mean GI50) | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienylcarbonyl compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: Proposed Anticancer Mechanism of Thienyl-Acrylonitriles
Caption: Proposed anticancer mechanism of thienyl-acrylonitrile derivatives in HCC cells.
Part 2: Antimicrobial Activity of Thienylcarbonyl Compounds
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Thienylcarbonyl compounds have demonstrated significant potential in this area.[9][10][11][12][13]
Spectrum of Activity
Thienylcarbonyl derivatives have shown activity against a range of microorganisms:
-
Gram-Positive Bacteria: Including Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis.[10][11][13]
-
Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[10][13]
-
Fungi: Including Candida albicans and Aspergillus niger.[13]
Mechanism of Action
The precise mechanisms by which thienylcarbonyl compounds exert their antimicrobial effects are still under investigation, but several putative targets have been identified through in silico studies. For some heteroaryl thiazole derivatives, it is predicted that they inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.[12] For their antifungal activity, inhibition of 14α-lanosterol demethylase, a key enzyme in fungal ergosterol biosynthesis, is a probable mechanism.[12]
Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thienyl-substituted heterocycles | S. aureus, E. coli, B. subtilis, P. aeruginosa | Significant activity | [9] |
| Thienylchalcone-derived heterocycles | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans | Moderate to good activity | [10] |
| Heteroaryl thiazole derivatives | Bacteria | 0.23 - >3.75 | [12] |
| Heteroaryl thiazole derivatives | Fungi | 0.06 - 0.47 | [12] |
| Substituted thienopyrimidines | E. coli, B. subtilis, S. aureus, A. niger, C. albicans | Highly active | [13] |
Experimental Protocol: Microdilution Method for MIC Determination
The microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a series of twofold dilutions of the thienylcarbonyl compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Antimicrobial Drug Discovery Workflow
Caption: A typical workflow for the discovery of new antimicrobial agents.
Part 3: Anti-inflammatory Activity of Thienylcarbonyl Compounds
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thienylcarbonyl derivatives have shown promise as anti-inflammatory agents.[14][15][16]
In Vivo and In Vitro Evidence
The anti-inflammatory effects of thienylcarbonyl compounds have been demonstrated in various models:
-
In Vivo: The carrageenan-induced mouse paw edema model is a classic test for acute inflammation. Thienyl and 1,3-thiazolyl-aminoketones have been shown to reduce paw edema in this model.[14]
-
In Vitro: Some phthaloyl amino acid derivatives have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages.[16]
Mechanism of Action
The anti-inflammatory activity of these compounds can be attributed to several mechanisms:
-
Antioxidant Properties: Some thienyl and 1,3-thiazolyl-aminoketones exhibit antioxidant activity by scavenging hydroxyl radicals and superoxide anions.[14] Oxidative stress is a key contributor to inflammation.
-
Inhibition of Pro-inflammatory Mediators: Thiazolyl-carbonyl-thiosemicarbazides have been investigated as potential inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a pro-inflammatory mediator.[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the thienylcarbonyl compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Part 4: Antiviral Activity of Thienylcarbonyl Compounds
The emergence of new viral diseases and the development of resistance to existing antiviral drugs highlight the urgent need for novel therapeutic agents. Thienylcarbonyl compounds have shown activity against several viruses.[17][18][19][20]
Spectrum of Antiviral Activity
-
Human Rhinovirus (HRV): [[[(Thienylcarbonyl)alkyl]oxy]phenyl]oxazoline derivatives have demonstrated potent and selective activity against human rhinovirus, a common cause of the cold.[17]
-
Influenza A Virus: Thienyl-based amides of M2 and neuraminidase inhibitors have been synthesized and shown to have in vitro activity against influenza A viruses.[18][19] One bisamide derivative exhibited potent activity against an influenza A (H3N2) strain.[19]
-
Herpes Simplex Virus (HSV): 5-thien-2-yl-2'-deoxyuridine analogues have shown activity against HSV-1.[20]
Mechanism of Action
The antiviral mechanisms of thienylcarbonyl compounds are diverse and depend on the specific viral target. For influenza A, derivatives have been designed to target the M2 ion channel or the neuraminidase enzyme, both of which are crucial for viral replication.[18][19] For HSV, the 5-thien-2-yl-2'-deoxyuridine analogues likely act as nucleoside analogues, interfering with viral DNA synthesis.
Part 5: Synthesis of Thienylcarbonyl Compounds
The synthesis of thienylcarbonyl derivatives is typically achieved through well-established organic chemistry reactions.
Common Synthetic Routes
-
Friedel-Crafts Acylation: This is a common method to introduce a carbonyl group onto the thiophene ring.[17]
-
Claisen-Schmidt Condensation: This reaction is widely used to synthesize thienyl chalcone derivatives by reacting a thienyl ketone with an aromatic aldehyde.[2][7]
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are valuable for creating carbon-carbon bonds and assembling more complex thienylcarbonyl-containing molecules.[20][21]
-
Multicomponent Reactions: These reactions allow for the efficient synthesis of complex molecules in a single step from three or more starting materials.[22]
Visualization: General Synthesis of Thienyl Chalcones
Caption: General synthetic scheme for thienyl chalcones via Claisen-Schmidt condensation.
Conclusion and Future Perspectives
Thienylcarbonyl compounds represent a versatile and privileged scaffold in drug discovery, exhibiting a wide array of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties make them attractive candidates for further development. Future research should focus on:
-
Elucidating detailed mechanisms of action to identify specific molecular targets.
-
Expanding structure-activity relationship studies to optimize potency and selectivity.
-
Utilizing computational and in silico methods to design novel derivatives with improved pharmacokinetic and pharmacodynamic profiles.
-
Exploring novel drug delivery systems to enhance the therapeutic efficacy of promising lead compounds.
The continued exploration of the chemical space around the thienylcarbonyl core holds immense promise for the development of new and effective therapies for a range of human diseases.
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The Rising Therapeutic Profile of Hydrazinecarbothioamides: A Technical Guide to Pharmacological Applications
Preamble: The Versatile Scaffold of Hydrazinecarbothioamide
In the landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as a foundation for a diverse array of therapeutic agents is perpetual. The hydrazinecarbothioamide core, a flexible and synthetically accessible scaffold, has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of hydrazinecarbothioamide derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies, methodologies for biological evaluation, and the critical structure-activity relationships that govern their efficacy across various therapeutic areas, including antimicrobial, antioxidant, anticancer, and anticonvulsant applications.
I. The Synthetic Keystone: General Access to Hydrazinecarbothioamide Derivatives
The synthetic versatility of the hydrazinecarbothioamide scaffold is a primary driver of its prominence in drug discovery. The most common and efficient route to these derivatives involves the nucleophilic addition of a carbohydrazide to an isothiocyanate. This reaction is typically straightforward and amenable to a wide range of substituents, allowing for the generation of diverse chemical libraries for biological screening.
General Synthetic Protocol: From Hydrazide to Hydrazinecarbothioamide
-
Dissolution: Dissolve the starting acid hydrazide in a suitable solvent, commonly absolute ethanol or methanol.
-
Addition of Isothiocyanate: To the stirred solution, add an equimolar amount of the desired isothiocyanate. The isothiocyanate can be alkyl or aryl, allowing for significant structural diversity.
-
Reaction: The reaction mixture is typically refluxed for a period ranging from 1 to 6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent system to yield the pure hydrazinecarbothioamide derivative.[1][2]
The structural integrity of the synthesized compounds is confirmed through standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.[1][3][4]
Figure 1: General synthetic workflow for hydrazinecarbothioamide derivatives.
II. Antimicrobial Potential: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Hydrazinecarbothioamide derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[5][6][7]
A. Antibacterial and Antifungal Screening Protocols
The antimicrobial efficacy of newly synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Experimental Protocol: Broth Microdilution Method for MIC Determination [3][8]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (broth with inoculum and no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
B. Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
Structure-activity relationship studies have revealed key structural features that influence the antimicrobial potency of hydrazinecarbothioamide derivatives.
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings play a crucial role. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, on the phenyl ring attached to the thioamide nitrogen often enhance antibacterial activity.[3][8]
-
Heterocyclic Moieties: Incorporation of heterocyclic rings, such as 1,2,4-triazole or furan, can significantly modulate the antimicrobial spectrum and potency.[3][5][7]
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate microbial cell membranes. A balanced lipophilicity is often required for optimal activity.
| Compound Type | Target Organisms | Key Structural Features for Activity | Reference |
| 1,2,4-Triazole containing | S. aureus, P. aeruginosa | 4-bromophenyl and n-propyl substitutions | [3][8] |
| Imidazo[2,1-b]thiazole containing | S. aureus, P. aeruginosa, E. coli, C. albicans | Varies with alkyl/aryl substitutions | [6] |
| 5H-dibenzo[a,d][8]annulene containing | S. aureus, P. aeruginosa, E. coli, C. albicans | Presence of the bulky dibenzoannulene moiety | [7] |
III. Antioxidant Activity: Quenching Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Hydrazinecarbothioamide derivatives have been investigated for their potential to act as antioxidants.[1][9]
A. Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[1]
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[1]
B. Key Findings in Antioxidant Derivatives
Studies have shown that certain hydrazinecarbothioamide derivatives exhibit excellent antioxidant activity, in some cases surpassing that of standard antioxidants like ascorbic acid (AA) and butylated hydroxyanisole (BHA).[1] For instance, hydrazinecarbothioamides bearing diarylsulfone and 2,4-difluorophenyl moieties have shown strong inhibitory effects on the DPPH radical, with inhibition rates exceeding 97% at a concentration of 250 µM.[1]
| Compound Series | Antioxidant Activity (DPPH Assay) | Reference |
| Diarylsulfone and 2,4-difluorophenyl containing | Inhibition rates of 96.90% - 97.18% at 250 µM | [1] |
| Carbazole containing | IC50 values as low as 0.38 µM | [10] |
IV. Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a critical area of research. Hydrazinecarbothioamide derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[10][11][12]
A. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazinecarbothioamide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm).
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
B. Mechanisms of Action and SAR in Anticancer Derivatives
The anticancer activity of hydrazinecarbothioamide derivatives can be attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[10][12]
-
PI3K/Akt/mTOR Pathway Inhibition: Some carbazole-based hydrazinecarbothioamide derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell survival and proliferation.[10]
-
Apoptosis Induction: These compounds can induce programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, for example, at the G1/S or G2/M phase, thereby preventing cancer cell division.[12][13]
-
SAR Insights: The presence of specific substituents, such as a 2-hydroxybenzylidene group, has been found to significantly enhance antiproliferative activity against certain cancer cell lines, like triple-negative breast cancer cells.[13]
Figure 2: Proposed anticancer mechanisms of action for some hydrazinecarbothioamide derivatives.
V. Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Hydrazinecarbothioamide derivatives have shown promise as anticonvulsant agents in preclinical models.[14]
A. Experimental Protocols for Anticonvulsant Screening
Two of the most widely used animal models for the initial screening of anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[15][16]
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests [17][18]
-
Animal Model: Typically, adult male mice or rats are used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group and a positive control group (e.g., phenytoin for MES, ethosuximide for scPTZ) are included.
-
MES Test: At a predetermined time after compound administration, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
scPTZ Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.
-
Neurotoxicity Assessment: The rotarod test is commonly used to assess for any motor impairment or neurotoxicity caused by the test compounds.
B. SAR and Proposed Mechanisms in Anticonvulsant Derivatives
-
GABAergic Modulation: Some quinazolinone-based hydrazinecarbothioamide analogues are suggested to exert their anticonvulsant effects through agonistic behavior at the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[14]
-
Structural Requirements: The presence of a quinazolinone ring system appears to be a favorable feature for anticonvulsant activity in this class of compounds.[14] The nature of the substituents on this ring system and on the hydrazinecarbothioamide moiety can significantly influence the potency and neurotoxicity profile.
VI. Conclusion and Future Directions
The hydrazinecarbothioamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these derivatives allows for the creation of large and diverse chemical libraries, which, when coupled with robust biological screening, can lead to the identification of potent and selective modulators of various biological targets.
The evidence presented in this technical guide underscores the significant potential of hydrazinecarbothioamide derivatives in the fields of antimicrobial, antioxidant, anticancer, and anticonvulsant therapy. Future research should focus on:
-
Lead Optimization: Further derivatization of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies in relevant animal models to assess the in vivo efficacy and safety profiles of lead candidates.
The continued exploration of the rich chemical space offered by hydrazinecarbothioamide derivatives holds great promise for the development of the next generation of therapeutic agents to address unmet medical needs.
References
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Barbuceanu, S.-F., Ilies, D. C., Saramet, G., Uivarosi, V., Draghici, C., & Radulescu, V. (2014). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. International Journal of Molecular Sciences, 15(6), 10908–10925. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis, Characterization, and Antimicrobial Evaluation of Some New Hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole Derivatives. Molecules, 21(5), 622. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2013). Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Archives of Pharmacal Research, 36(1), 46-56. [Link]
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Socea, L. I., Saramet, G., Draghici, C., Socea, B., Constantin, V. D., & Radu-Popescu, M. A. (2015). Synthesis of new derivatives of hydrazinecarbothioamides and 1,2,4-triazoles, and an evaluation of their antimicrobial activities. Journal of the Serbian Chemical Society, 80(12), 1461–1470. [Link]
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Barbuceanu, S.-F., Ilies, D. C., Saramet, G., Uivarosi, V., Draghici, C., & Radulescu, V. (2014). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. International Journal of Molecular Sciences, 15(6), 10908–10925. [Link]
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Çapan, İ., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. BMC Chemistry, 18(1), 1-17. [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorganic & Medicinal Chemistry Letters, 25(8), 1490-1499. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Introduction: The Therapeutic Potential of Thiophene-based Hydrazinecarbothioamides
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry, molecules incorporating a thiophene ring have garnered significant attention. Thiophene and its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5] The sulfur atom within the thiophene ring can influence the molecule's electronic properties, membrane permeability, and interaction with biological targets.[2]
Similarly, the hydrazinecarbothioamide (also known as thiosemicarbazide) moiety is a critical pharmacophore in numerous bioactive compounds, exhibiting a broad range of therapeutic effects, including antimicrobial activity.[6][7][8][9][10] The proposed mechanism for many thiosemicarbazone derivatives involves the chelation of essential metal ions within microbial cells or interference with cellular processes through the reactive imine group (-C=N).[6]
This guide focuses on N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide , a novel compound that synergistically combines the structural features of both thiophene and an N-allyl substituted hydrazinecarbothioamide. This unique combination is hypothesized to enhance its antimicrobial efficacy. These application notes provide a comprehensive framework for the in vitro evaluation of this compound's antimicrobial activity, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.[11][12][13][14][15]
Section 1: Mechanism of Action - A Causal Hypothesis
While the precise mechanism of action for this compound is yet to be fully elucidated, a plausible hypothesis can be formulated based on its structural components. The thiophene ring may facilitate the transport of the molecule across microbial cell membranes. Once inside the cell, the hydrazinecarbothioamide moiety can act as a metal chelator, sequestering essential divalent cations like zinc and iron, which are crucial cofactors for various microbial enzymes. This disruption of enzymatic function can lead to the inhibition of metabolic pathways and ultimately, cell death. Furthermore, the N-allyl group may contribute to the compound's lipophilicity, enhancing its ability to penetrate microbial membranes. Molecular docking studies on similar thiophene derivatives have suggested interactions with key bacterial enzymes such as D-alanine ligase and outer membrane proteins.[4][5]
Section 2: Core Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16] This assay is considered a gold standard for susceptibility testing and is detailed in CLSI documents M07 for bacteria and M27 for yeasts.[12][17][18][19][20][21]
-
96-Well Plate Format: Allows for the simultaneous testing of multiple concentrations and replicates, ensuring high throughput and statistical validity.
-
Two-Fold Serial Dilutions: Provides a logarithmic concentration gradient to precisely pinpoint the MIC value.
-
Standardized Inoculum (0.5 McFarland): Ensures a consistent number of microbial cells in each well, which is critical for the reproducibility of results. A higher inoculum could overwhelm the antimicrobial agent, leading to falsely high MICs.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This medium is standardized for susceptibility testing as it has low levels of inhibitors and is supplemented with calcium and magnesium ions, which are crucial for the activity of certain classes of antibiotics and for maintaining the integrity of the bacterial cell membrane.
-
Preparation of Compound Stock Solution:
-
Accurately weigh this compound and dissolve it in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate sterile broth medium (CAMHB for most bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound's stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well of the dilution series.
-
This will create a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
The last two wells of a row should serve as controls:
-
Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no compound).
-
Sterility Control: 200 µL of sterile broth only.
-
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C. Incubation times will vary depending on the organism:
-
Bacteria: 16-20 hours.
-
Yeasts: 24 hours.
-
Molds: 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
-
Reading and Interpreting Results:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for the Broth Microdilution Assay to Determine MIC.
Agar Disk Diffusion Assay (Kirby-Bauer Test)
The agar disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[11][22][23][24] It is based on the principle of diffusion of the antimicrobial from a paper disk through an agar medium inoculated with the test organism.
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. The final pH should be between 7.2 and 7.4.
-
Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify on a level surface.
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µ g/disk ).
-
Aseptically place the disks on the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters. The size of the zone is inversely proportional to the MIC.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from the clear wells of an MIC test onto agar plates.
-
Perform an MIC Test:
-
Follow the broth microdilution protocol as described in section 2.1.
-
-
Subculturing:
-
From each well that shows no visible growth (the MIC well and all wells with higher concentrations), and from the growth control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
Count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).
Section 3: Data Presentation and Interpretation
The following tables present hypothetical data for the in vitro antimicrobial activity of this compound against a panel of clinically relevant microorganisms.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 8 |
| Enterococcus faecalis | ATCC 29212 | 16 |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 8 |
| Cryptococcus neoformans | ATCC 90112 | 4 |
Table 2: Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 16 | 64 | 4 | Bactericidal |
| Candida albicans | ATCC 90028 | 8 | >64 | >8 | Fungistatic |
Interpretation Notes:
-
An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.
-
If the MBC/MIC ratio is greater than 4, the agent is typically considered bacteriostatic .
Section 4: Cytotoxicity Assessment (Optional but Recommended)
Before advancing a compound in the drug development pipeline, it is crucial to assess its potential toxicity to mammalian cells. A common method for this is the MTT assay, which measures cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (cells treated with DMSO only) and a positive control (a known cytotoxic agent).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Reading:
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
References
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CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI standard M27. Clinical and Laboratory Standards Institute, Wayne, PA, 2017. [Link]
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PubMed Central. Methods for in vitro evaluating antimicrobial activity: A review.[Link]
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Arkivoc. Hydrazinecarbothioamide group in the synthesis of heterocycles.[Link]
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ResearchGate. Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors.[Link]
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cytotoxicity assays for N-allyl substituted hydrazinecarbothioamides
An In-Depth Guide to Cytotoxicity Profiling of N-allyl Substituted Hydrazinecarbothioamides
Audience: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Abstract: This comprehensive guide provides a detailed framework and validated protocols for assessing the cytotoxic potential of N-allyl substituted hydrazinecarbothioamides. This class of compounds has garnered significant interest for its diverse pharmacological activities, including potential anticancer, antimicrobial, and neuroprotective effects[1][2][3][4]. A thorough understanding of their cytotoxic profile is paramount for advancing lead candidates. This document moves beyond simple procedural lists to explain the scientific rationale behind assay selection, experimental design, and data interpretation, empowering researchers to generate robust and meaningful data. We will cover foundational screening assays (MTT, SRB), as well as key mechanistic assays (LDH, Caspase-3/7) to differentiate between modes of cell death.
Introduction: The Imperative for Cytotoxicity Assessment
N-allyl substituted hydrazinecarbothioamides are a versatile synthetic scaffold, yielding derivatives with a wide spectrum of biological activities. Their development as therapeutic agents, particularly for oncology, necessitates a rigorous evaluation of their impact on cell viability and proliferation[2]. Cytotoxicity profiling serves two primary goals: 1) to identify and quantify the potency of a compound's anti-proliferative or cell-killing effects on cancer cells, and 2) to assess its potential toxicity against non-cancerous cells, providing an early indication of its therapeutic index.
A multi-assay approach is critical. Relying on a single endpoint can be misleading, as different assays measure distinct cellular processes. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. By combining assays that probe metabolic function, cell mass, membrane permeability, and specific death pathways like apoptosis, a much clearer and more reliable picture of a compound's cellular impact emerges.
Part 1: Foundational Assays for General Cytotoxicity Screening
These assays are the workhorses of initial cytotoxicity screening, providing a broad measure of a compound's effect on cell viability and/or proliferation. They are typically colorimetric, cost-effective, and amenable to high-throughput formats.
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a widely used method to assess cell viability by measuring mitochondrial metabolic activity.[5] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan precipitate.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Causality: This assay is predicated on the principle that only living cells maintain the mitochondrial redox potential necessary to reduce MTT. A decrease in the purple signal indicates either a reduction in cell number (cytotoxicity or anti-proliferative effects) or a direct impairment of mitochondrial function.
Experimental Workflow: MTT Assay
Caption: Relationship between cell states and assay readouts.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Follow steps 1-3 of the MTT protocol. The incubation time for apoptosis induction is often shorter (e.g., 4-24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [7]4. Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.
Experimental Design and Data Presentation
Robust experimental design is the foundation of reliable cytotoxicity data.
-
Cell Line Selection: The choice of cell lines is critical. A panel approach, such as a subset of the NCI-60 cell lines, can provide broad insights into a compound's spectrum of activity. [8][9]It is also crucial to include at least one non-cancerous cell line (e.g., human fibroblasts) to assess selectivity and potential for off-target toxicity. [10]The selection should be guided by the therapeutic hypothesis for the compound class. [11]* Dose-Response: Always perform a dose-response analysis, typically using a semi-logarithmic dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM). This is essential for accurately determining IC₅₀ or GI₅₀ values.
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.5% DMSO). This is the 100% viability/growth reference.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Staurosporine) to validate assay performance.
-
Negative/Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance/luminescence. [12] Data Presentation:
-
Summarize quantitative data in clear, well-labeled tables. This allows for easy comparison of a compound's potency across different cell lines and assays.
Table 1: Example Cytotoxicity Profile of Compound X-Y-Z
| Cell Line | Type | MTT IC₅₀ (µM) | SRB GI₅₀ (µM) | LDH Release (% Max at 24h) | Caspase-3/7 Activation (Fold Change at 12h) |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 | 6.1 ± 0.8 | 15% ± 2% (at 10 µM) | 8.5 ± 1.1 (at 10 µM) |
| HCT116 | Colon Cancer | 8.9 ± 1.1 | 9.5 ± 1.3 | 12% ± 3% (at 20 µM) | 6.2 ± 0.9 (at 20 µM) |
| A549 | Lung Cancer | > 50 | > 50 | < 5% (at 50 µM) | 1.2 ± 0.3 (at 50 µM) |
| MRC-5 | Normal Lung Fibroblast | 45.3 ± 5.4 | 48.1 ± 6.2 | < 5% (at 50 µM) | 1.5 ± 0.4 (at 50 µM) |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Example Data: The hypothetical Compound X-Y-Z shows selective cytotoxicity against MCF-7 and HCT116 cancer cell lines compared to the normal MRC-5 cell line. The low LDH release coupled with high caspase-3/7 activation strongly suggests that the primary mechanism of cell death is apoptosis, not necrosis. The compound is largely inactive against the A549 lung cancer cell line.
Conclusion
The systematic application of the assays described in this guide provides a robust framework for characterizing the cytotoxic profile of novel N-allyl substituted hydrazinecarbothioamides. By integrating data from assays measuring metabolic activity (MTT), cell mass (SRB), membrane integrity (LDH), and apoptotic pathways (Caspase-Glo® 3/7), researchers can confidently determine a compound's potency, selectivity, and primary mechanism of action. This multi-parametric approach is essential for making informed decisions in the drug discovery pipeline and for advancing promising new therapeutic agents toward further preclinical and clinical development.
References
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- Tzankova, V., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Antioxidants, 12(9), 1684. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10525642/]
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- Alanazi, A. M., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(22), 5483. [URL: https://www.mdpi.com/1420-3049/25/22/5483]
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- Pathak, P., et al. (2013). Augmentation of GABAergic neurotransmission by novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides-a potential anticonvulsant approach. European journal of medicinal chemistry, 70, 683–694. [URL: https://pubmed.ncbi.nlm.nih.gov/24211910/]
- Altıntop, M. D., et al. (2024). Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents. Archiv der Pharmazie, e2400109. [URL: https://pubmed.ncbi.nlm.nih.gov/38644485/]
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Application Note & Protocols: Elucidating the Mechanism of Action for Thiophene-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a wide array of approved drugs and clinical candidates.[1][2][3] Its utility stems from its unique electronic properties and its role as a bioisostere for phenyl rings, which can improve metabolic stability and binding affinity.[1] However, the sulfur atom and the aromatic system also introduce complexities, including the potential for metabolic activation into reactive intermediates.[4][5] A thorough understanding of a thiophene-based inhibitor's mechanism of action (MoA) is therefore not just beneficial, but critical for successful drug development. This guide provides an integrated strategy and detailed protocols for a comprehensive MoA investigation, moving from foundational enzyme kinetics to advanced biophysical, structural, and cellular methodologies.
The Strategic Imperative: Why a Multi-Faceted MoA Study?
A singular IC50 value is merely the beginning of the story. A deep mechanistic understanding is essential to build a compelling case for a lead compound and to foresee potential liabilities. Thiophene-based inhibitors, in particular, demand a rigorous investigation due to their diverse potential interaction modes, which can range from simple reversible competition to complex covalent modification.
Our investigation is structured as a logical progression, where each stage builds upon the last to create a complete mechanistic profile.
Caption: Integrated workflow for MoA studies of thiophene inhibitors.
Foundational Analysis: Enzyme Kinetics
Enzyme kinetics is the cornerstone of MoA studies. These experiments determine not only the potency of an inhibitor but also its mode of inhibition and whether its effects are reversible.
The "Why": Kinetic analysis differentiates between inhibitors that compete with the substrate for the active site (competitive), bind to the enzyme-substrate complex (uncompetitive), or bind to a site other than the active site to modulate enzyme activity (non-competitive or mixed).[6] This information is fundamental for guiding lead optimization. For instance, a competitive inhibitor's efficacy can be overcome by high substrate concentrations, a crucial consideration for in vivo applications.
Caption: Key models of reversible enzyme inhibition.
Protocol 2.1: Determining Inhibition Modality via Spectrophotometric Assay
Principle: This protocol measures initial reaction velocities at various substrate and inhibitor concentrations. The resulting data are fitted to Michaelis-Menten models and visualized using a Lineweaver-Burk plot to diagnose the inhibition type.[7][8]
Materials:
-
Purified target enzyme
-
Thiophene-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Substrate stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the substrate in assay buffer. Prepare dilutions of the inhibitor stock to achieve desired final concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the IC50). Ensure the final DMSO concentration is constant across all wells and does not exceed 1% (v/v).[7]
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for each condition. Add components in the following order:
-
Assay Buffer
-
Substrate solution (a different concentration for each column)
-
Inhibitor solution (or DMSO for the no-inhibitor control; a different concentration for each row)
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes. This allows the enzyme and inhibitor to reach binding equilibrium.
-
Initiate Reaction: Add a fixed amount of enzyme to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 15 seconds for 10 minutes).
Data Analysis & Interpretation:
-
Calculate the initial velocity (V₀) for each well from the linear phase of the reaction curve.
-
Plot V₀ versus substrate concentration [S] for each inhibitor concentration. Fit this data to the appropriate Michaelis-Menten equation to determine Km and Vmax values.
-
Generate a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections is diagnostic for the mechanism:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the left quadrant.
-
-
The inhibitor constant (Ki) can be calculated from replots of the slope or y-intercept of the Lineweaver-Burk plot versus inhibitor concentration.
| Inhibition Type | Apparent Km | Apparent Vmax | Lineweaver-Burk Plot |
| Competitive | Increases | Unchanged | Lines intersect on y-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Non-competitive | Unchanged | Decreases | Lines intersect on x-axis |
| Mixed | Varies | Decreases | Lines intersect off-axes |
Biophysical Characterization: Quantifying the Binding Event
While kinetics measures the effect of an inhibitor on enzyme function, biophysical techniques directly measure the physical interaction between the inhibitor and the protein.[9][10] They provide orthogonal validation of binding and yield crucial thermodynamic data that informs on the nature of the binding forces.
The "Why": Techniques like Isothermal Titration Calorimetry (ITC) provide a complete thermodynamic profile of the binding event (ΔH, ΔS), revealing whether the interaction is enthalpy-driven (strong hydrogen bonds, van der Waals forces) or entropy-driven (hydrophobic effects, solvent release).[11] This information is invaluable for structure-activity relationship (SAR) studies. Surface Plasmon Resonance (SPR) can provide kinetic rate constants (kon and koff), offering insights into the inhibitor's residence time on the target.[9]
Protocol 3.1: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (enzyme).[11] A series of small injections of the inhibitor into the enzyme solution allows for the determination of the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
ITC instrument (e.g., Malvern Panalytical MicroCal)
-
Purified, concentrated enzyme solution (dialyzed extensively against the final assay buffer)
-
Concentrated inhibitor solution (prepared in the final dialysis buffer)
-
Degassing station
Procedure:
-
Sample Preparation: Prepare the enzyme (typically in the sample cell) and inhibitor (typically in the syringe) in identical, degassed buffer to minimize artifacts. A typical starting concentration for the enzyme is 10-50 µM, and the inhibitor should be 10-20 times more concentrated.
-
Instrument Setup: Equilibrate the instrument to the desired temperature. Load the enzyme into the sample cell and the inhibitor into the injection syringe.
-
Titration: Perform an initial small injection (e.g., 0.5 µL) to account for injection artifacts, followed by a series of 15-30 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Control Titration: Perform a control experiment by titrating the inhibitor into buffer alone to measure the heat of dilution.
Data Analysis & Interpretation:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the raw binding data.
-
Plot the corrected heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.
| Parameter | What It Represents | Favorable Interaction |
| KD (Dissociation Constant) | Binding Affinity | Lower value |
| n (Stoichiometry) | Molar binding ratio (Inhibitor:Enzyme) | Typically ~1 for active site binding |
| ΔH (Enthalpy Change) | Heat change from bond formation/breakage | Negative value |
| ΔG (Gibbs Free Energy) | Overall binding energy (ΔG = ΔH - TΔS) | Negative value |
| -TΔS (Entropy Change) | Change in system disorder (e.g., hydrophobic effect) | Negative value |
Probing for Covalency: A Special Case for Thiophenes
The thiophene ring can be metabolically activated by cytochrome P450 enzymes to form reactive thiophene-S-oxides or epoxides.[4][5] These electrophilic intermediates can then form covalent bonds with nucleophilic residues (e.g., Cys, Lys) on the target protein or off-target proteins, leading to irreversible inhibition.[12] This can be a deliberate design feature for targeted covalent inhibitors or an undesirable source of toxicity.[13]
The "Why": It is critical to determine if a thiophene-based inhibitor acts covalently. Undetected covalent modification can lead to misleading kinetic data and severe safety concerns. Intact protein mass spectrometry is a direct and powerful method to detect the formation of a covalent adduct.
Caption: Proposed mechanism for covalent inhibition by a thiophene derivative.
Protocol 4.1: Intact Protein Mass Spectrometry for Covalent Adduct Detection
Principle: The precise mass of the target enzyme is measured before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.
Materials:
-
Purified target enzyme
-
Thiophene-based inhibitor
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Desalting column (e.g., C4 ZipTip)
-
Incubation buffer
Procedure:
-
Incubation: Incubate the enzyme (e.g., 5-10 µM) with an excess of the inhibitor (e.g., 50-100 µM) for a set time course (e.g., 0, 30, 60, 120 minutes) at a controlled temperature. A no-inhibitor control is essential.
-
Sample Cleanup: At each time point, quench the reaction (e.g., by adding 0.1% formic acid) and desalt the protein sample using a desalting column to remove excess inhibitor and non-volatile salts.
-
Mass Spectrometry Analysis: Infuse the desalted protein into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range.
-
Deconvolution: Use deconvolution software (e.g., MaxEnt) to process the raw multiply-charged spectrum into a zero-charge mass spectrum, revealing the exact molecular weight of the protein species present.
Data Analysis & Interpretation:
-
Control: The deconvoluted spectrum of the control sample should show a single major peak corresponding to the unmodified enzyme's molecular weight (MW_enzyme).
-
Incubated Sample: If covalent modification occurs, a new peak will appear at (MW_enzyme + MW_inhibitor).
-
Time Course: The intensity of the adducted peak relative to the unmodified peak should increase over time, demonstrating time-dependent covalent inhibition.
Structural and Cellular Validation: The Final Pieces of the Puzzle
The "Why": A high-resolution crystal structure provides the ultimate proof of the binding mode, revealing the precise orientation of the thiophene ring in the active site and the key hydrogen bonds, hydrophobic interactions, and (if applicable) covalent linkages that anchor it.[14][15][16] Computational docking can serve as a predictive tool to generate hypotheses about this binding pose.[17][18] Finally, cellular assays are required to confirm that the inhibitor engages its target in a complex biological environment and produces the desired downstream effect. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or tissue lysates.[19]
Protocol 5.1: Verifying Target Engagement with CETSA
Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting temperature (Tm) upon inhibitor treatment confirms target engagement.
Materials:
-
Cultured cells expressing the target protein
-
Thiophene-based inhibitor
-
Cell culture medium, PBS
-
PCR tubes and a thermal cycler
-
Lysis buffer with protease inhibitors
-
Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies)
Procedure:
-
Cell Treatment: Treat intact cells with the inhibitor at the desired concentration (and a vehicle control) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, then cool to room temperature.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles or sonication) to release cellular proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in each sample by Western blot.
Data Analysis & Interpretation:
-
Quantify the band intensity for the target protein at each temperature for both the vehicle- and inhibitor-treated samples.
-
Normalize the data, setting the intensity at the lowest temperature to 100%.
-
Plot the percentage of soluble protein versus temperature to generate melting curves.
-
Fit the curves to a Boltzmann equation to determine the melting temperature (Tm).
-
A positive shift in Tm for the inhibitor-treated sample compared to the vehicle control (ΔTm) is direct evidence of target engagement in the cellular environment.
References
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Kondori, N., et al. (2021). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Communications Biology, 4(1), 1-10. [Link]
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El-Metwaly, A. M., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6141-6159. [Link]
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Nankervis, J. L., et al. (2011). Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2. Bioorganic & Medicinal Chemistry Letters, 21(23), 7089-7093. [Link]
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Cinelli, M. A., et al. (2018). Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides. Biochemistry, 57(44), 6335-6345. [Link]
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Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2119-2152. [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 693. [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 693. [Link]
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Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 148, 107358. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6249. [Link]
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Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
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ResearchGate. (2021). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [Link]
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Li, Z., & Zhu, W. G. (2014). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Cellular and Molecular Medicine, 18(9), 1629-1641. [Link]
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El-Damasy, D. A., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(15), 4983. [Link]
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Lin, H., & Guengerich, F. P. (2015). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930). Chemical Research in Toxicology, 28(7), 1361-1371. [Link]
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Grzybowski, J., et al. (2015). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 28(8), 1534-1547. [Link]
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Ghosh, A. K., & Osswald, H. L. (2014). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry, 57(13), 5473-5499. [Link]
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Kumar, A., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2557184. [Link]
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Application Notes: Hydrazinecarbothioamides as Versatile Precursors in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Hydrazinecarbothioamides
Hydrazinecarbothioamide, commonly known as thiosemicarbazide, and its derivatives are cornerstone reagents in synthetic organic chemistry, prized for their role as highly versatile synthons for constructing a wide array of heterocyclic compounds.[1][2][3] The unique arrangement of nucleophilic nitrogen and sulfur atoms within the H₂N-NH-C(=S)NH₂ scaffold provides multiple reactive sites, enabling a diverse range of cyclization strategies.[2][4] These resulting heterocyclic frameworks, including thiadiazoles, triazoles, and pyrazoles, are privileged structures in medicinal chemistry, frequently appearing in compounds with significant pharmacological activities such as antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[5][6] This guide provides an in-depth exploration of the application of hydrazinecarbothioamides in heterocyclic synthesis, detailing reaction mechanisms, validated protocols, and the causality behind experimental choices.
The Reactive Scaffold: A Mechanistic Overview
The synthetic utility of hydrazinecarbothioamides stems from the distinct reactivity of its constituent atoms. The terminal (N4) and hydrazinyl (N1) nitrogens, along with the sulfur atom, act as key nucleophiles. The specific reaction pathway is often dictated by the electrophilic partner and the reaction conditions, such as pH and solvent.
-
N1 and N4 Nitrogens: The terminal N4 amine is typically more nucleophilic than the internal N1 nitrogen. However, both can participate in reactions. For instance, reaction with carbonyl compounds often leads to the formation of thiosemicarbazones, which are themselves crucial intermediates for further cyclization.[1][7]
-
Sulfur Atom: The sulfur atom, a soft nucleophile, is critical for the formation of sulfur-containing heterocycles like thiadiazoles and thiazolidinones.[8] Its ability to attack electrophilic carbons, followed by cyclization and dehydration, is a common mechanistic motif.
// Relationships HCT -> TSC [label="+ Carbonyl\n- H₂O"]; HCT -> AcylTSC [label=" + Acid/Derivative\n- H₂O"]; HCT -> Thiazole [label="+ α-Haloketone"];
AcylTSC -> Thiadiazole [label="Acidic\nCyclodehydration"]; AcylTSC -> Triazole [label="Basic\nCyclodehydration"];
TSC -> Pyrazole [label="+ α,β-Unsaturated\nKetone"];
// Visual Grouping {rank=same; HCT; Carbonyl; Acid; AlphaHalo;} {rank=same; TSC; AcylTSC;} {rank=same; Thiadiazole; Triazole; Thiazole; Pyrazole;} }
Caption: General workflow for heterocyclic synthesis from hydrazinecarbothioamides.
Synthesis of Key Heterocyclic Systems
1,3,4-Thiadiazoles: Acid-Catalyzed Cyclodehydration
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is one of the most common and efficient applications of hydrazinecarbothioamides. This transformation is typically achieved by reacting a thiosemicarbazide with a carboxylic acid or its derivatives (e.g., acid chlorides, esters) under strong acidic and dehydrating conditions.[9][10]
Mechanism Insight: The reaction proceeds via two key steps. First, the more nucleophilic terminal nitrogen of the thiosemicarbazide attacks the carbonyl carbon of the carboxylic acid to form an N-acylthiosemicarbazide intermediate.[11] In the presence of a strong acid (e.g., H₂SO₄, polyphosphoric acid (PPA)), the enolizable sulfur atom then performs a nucleophilic attack on the amide carbonyl carbon, leading to an intramolecular cyclization.[9] Subsequent dehydration of the cyclic intermediate yields the stable, aromatic 1,3,4-thiadiazole ring.[9] The choice of a potent dehydrating agent is critical to drive the equilibrium towards the final product.[10]
Caption: Mechanism for 1,3,4-Thiadiazole Synthesis.
| Starting Carboxylic Acid | Reagent/Catalyst | Yield (%) | Reference |
| Benzoic Acid | Polyphosphate Ester (PPE) | High | [11] |
| Phenylacetic Acid | POCl₃ | Good | [11] |
| Isoniazid | Isothiocyanate | 60% | [9] |
| Various Aliphatic/Aromatic Acids | H₂SO₄ | Variable | [10] |
1,2,4-Triazoles: Base-Mediated Cyclization
Hydrazinecarbothioamide derivatives are also excellent precursors for 1,2,4-triazole-3-thiones. The synthetic strategy is similar to that for thiadiazoles, starting with the formation of an N-acylthiosemicarbazide. However, the crucial difference lies in the cyclization step, which is conducted under basic conditions (e.g., NaOH, NaOMe).[5][12]
Mechanism Insight: Under basic conditions, deprotonation occurs at one of the nitrogen atoms of the acylthiosemicarbazide intermediate. The resulting anion then undergoes an intramolecular cyclization by attacking the amide carbonyl carbon. This pathway favors the formation of the 1,2,4-triazole ring over the 1,3,4-thiadiazole. Subsequent dehydration yields the final 1,2,4-triazole-3-thione product.[12][13] This pH-dependent cyclization pathway highlights the versatility of the common acylthiosemicarbazide intermediate to yield different heterocyclic scaffolds.[5]
Caption: Mechanism for 1,2,4-Triazole Synthesis.
Pyrazoles and Pyrazolines: Condensation with Dicarbonyls
The synthesis of pyrazole and pyrazoline derivatives often begins with the condensation of hydrazinecarbothioamide with an aldehyde or ketone to form a thiosemicarbazone.[7][14] These stable intermediates can then be reacted with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to construct the pyrazole ring.[15]
Mechanism Insight: In the reaction with an α,β-unsaturated ketone (a Claisen-Schmidt condensation), the terminal nitrogen of the thiosemicarbazone's hydrazine moiety acts as a nucleophile, attacking the β-carbon of the unsaturated system (Michael addition). This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the carbonyl carbon. A final dehydration step yields the stable pyrazoline ring. The reaction is often catalyzed by acid or base.[15]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol describes a one-pot synthesis from benzoic acid and thiosemicarbazide using polyphosphate ester (PPE) as a catalyst and dehydrating agent.[11]
Materials:
-
Benzoic acid (5 mmol)
-
Thiosemicarbazide (5 mmol)
-
Polyphosphate ester (PPE) (20 g)
-
Chloroform (as solvent)
-
Sodium bicarbonate solution (5% aqueous)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add benzoic acid (5 mmol), thiosemicarbazide (5 mmol), and chloroform.
-
Carefully add polyphosphate ester (20 g) to the mixture with stirring.
-
Heat the reaction mixture to reflux (approximately 60-70°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and stir until the PPE is hydrolyzed.
-
Neutralize the acidic solution by slowly adding 5% sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from ethanol to afford pure 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Dry the product in a vacuum oven and characterize by NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of 4-Phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol involves the base-catalyzed cyclization of a pre-formed acylthiosemicarbazide.
Materials:
-
1-(Isonicotinoyl)-4-phenylthiosemicarbazide (10 mmol)
-
Sodium hydroxide (2 M aqueous solution, 50 mL)
-
Hydrochloric acid (2 M aqueous solution)
-
Ethanol (for recrystallization)
Procedure:
-
Suspend 1-(isonicotinoyl)-4-phenylthiosemicarbazide (10 mmol) in 2 M aqueous sodium hydroxide solution (50 mL).
-
Heat the mixture to reflux for 4 hours. The solid will gradually dissolve as the cyclization proceeds.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the clear filtrate to pH 5-6 by the dropwise addition of 2 M hydrochloric acid while stirring in an ice bath.
-
A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified crystals and characterize by appropriate spectroscopic methods.
Applications in Drug Discovery
The heterocycles synthesized from hydrazinecarbothioamide precursors are of immense interest to drug development professionals.
-
1,3,4-Thiadiazoles: Derivatives have shown a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[9]
-
1,2,4-Triazoles: This core is found in numerous successful drugs, particularly potent antifungal agents like fluconazole and itraconazole, as well as compounds with antiviral and antidepressant activities.[16]
-
Pyrazoles: This scaffold is present in marketed drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[17]
The synthetic accessibility and ease of diversification of these scaffolds, starting from simple hydrazinecarbothioamides, make them highly attractive targets in the design of new therapeutic agents.[1][3]
Conclusion
Hydrazinecarbothioamides are undeniably powerful and versatile building blocks in organic synthesis. Their ability to serve as precursors to a multitude of biologically relevant heterocyclic systems, including thiadiazoles and triazoles, through well-understood and tunable reaction pathways, secures their importance in both academic research and industrial drug discovery. The choice of reaction conditions, particularly the pH, provides a fascinating example of kinetic versus thermodynamic control, allowing chemists to selectively navigate reaction landscapes towards desired heterocyclic products from a common intermediate. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to exploit the rich chemistry of these essential synthons.
References
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]
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Mustafa, S. M., Nair, V. A., Chittoor, J. P., & Krishnapillai, S. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-384. Retrieved from [Link]
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da Silva, A. F. A., de Souza, M. V. N., & de Almeida, M. V. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(2), 356-373. Retrieved from [Link]
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Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2016). ACS Combinatorial Science, 18(8), 458–463. Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(22), 7942. Retrieved from [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5192. Retrieved from [Link]
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Synthesis equation of pyrazole‐thiosemicarbazide compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Cremlyn, R. J., & Badami, B. V. (2001). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 176(1), 191-203. Retrieved from [Link]
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1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.). Retrieved from [Link]
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Kumar, A., Mishra, R., Mazumder, A., Mazumder, R., & Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1993-2004. Retrieved from [Link]
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El-Gohary, N. S. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Florida Institute of Technology. Retrieved from [Link]
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Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). Mini-Reviews in Organic Chemistry, 1(4). Retrieved from [Link]
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Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
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Semicarbazone, thiosemicarbazone tailed isoxazoline-pyrazole: synthesis, DFT, biological and computational assessment. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Retrieved from [Link]
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Synthesis of pyrazole–thiosemicarbazone and pyrazole–thiazolidinone conjugates. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of pyrazoline from thiosemicarbazide. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, T., et al. (n.d.). SYNTHESIS OF THIOSEMICARBAZONE DERIVATIVES OF 3-FORMYL-N-PYRAZOLYLMETHYLENEINDOLES AND THEIR ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. (2018). Molecules, 23(11), 2927. Retrieved from [Link]
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Synthesis, Spectral Characterization, Cytotoxic, and Antimicrobial Activities of Some Novel Heterocycles Utilizing 1,3‐Diphenylpyrazole‐4‐carboxaldehyde Thiosemicarbazone. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide as a Versatile Ligand for the Synthesis of Bioactive Metal Complexes
Introduction: The Chemical Versatility and Biological Potential of Thiophene-Based Hydrazinecarbothioamides
In the landscape of modern medicinal chemistry and materials science, the design of novel ligands capable of forming stable and functionally diverse metal complexes is of paramount importance. Among the vast array of organic scaffolds, those incorporating thiophene moieties have garnered significant attention due to their unique electronic properties and their prevalence in numerous FDA-approved drugs.[1] The sulfur atom in the thiophene ring can influence the lipophilicity and binding interactions of the molecule, often enhancing its biological activity.[1]
This document provides a comprehensive guide to the synthesis, characterization, and application of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide as a versatile N,S-donor ligand for the formation of transition metal complexes. This particular ligand belongs to the broader class of thiosemicarbazones, which are well-documented for their potent antimicrobial, antifungal, antiviral, and anticancer properties.[2][3] The biological activity of thiosemicarbazones is often significantly enhanced upon coordination to a metal center.[2][4] The presence of the N-allyl group in the target ligand offers an additional site for potential modification or polymerization, further expanding its utility.
These application notes are intended for researchers and professionals in the fields of coordination chemistry, drug discovery, and materials science. The protocols provided herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and troubleshoot as needed.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the target ligand is a two-step process, commencing with the preparation of the key intermediate, 2-thenoylhydrazine, followed by its reaction with allyl isothiocyanate.
Step 1.1: Synthesis of 2-Thenoylhydrazine
The initial step involves the synthesis of 2-thenoylhydrazine from 2-thenoyl chloride and hydrazine hydrate. The acid chloride is highly reactive towards nucleophiles, and hydrazine readily attacks the carbonyl carbon. It is crucial to control the reaction temperature to prevent the formation of undesired side products.
Caption: Final step in the synthesis of the target ligand.
Protocol 1.2: Synthesis of this compound
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thenoylhydrazine (C.C g, D.D mmol) in absolute ethanol (50 mL).
-
Reaction: To this solution, add allyl isothiocyanate (E.E g, F.F mmol) in a single portion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure this compound.
Characterization of the Ligand
The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques. The expected spectral data, based on analogous compounds, are summarized in the table below. [5]
| Technique | Expected Observations |
|---|---|
| FTIR (cm⁻¹) | ~3300-3100 (N-H stretching), ~1680 (C=O stretching), ~1580 (C=N stretching), ~1250 (C=S stretching) |
| ¹H NMR (ppm) | Signals corresponding to the thiophene ring protons, the allyl group protons (including the characteristic vinyl protons), and exchangeable N-H protons. |
| ¹³C NMR (ppm) | Resonances for the thiophene carbons, the carbonyl carbon, the thiocarbonyl carbon (C=S), and the allyl group carbons. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₉H₁₁N₃OS₂. |
| Elemental Anal. | Calculated and found percentages of C, H, N, and S should be in close agreement. |
Part 2: Synthesis of Metal Complexes
This compound can act as a bidentate or tridentate ligand, coordinating to metal ions through the thiocarbonyl sulfur, the azomethine nitrogen, and potentially the carbonyl oxygen. The following is a general protocol for the synthesis of its transition metal complexes.
Caption: A generalized workflow for the synthesis and characterization of metal complexes.
Protocol 2.1: General Synthesis of Metal(II) Complexes
-
Ligand Solution: Dissolve this compound (G.G g, H.H mmol) in a suitable solvent such as methanol or ethanol (30 mL) with gentle heating.
-
Metal Salt Solution: In a separate flask, dissolve the desired metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, Zn(NO₃)₂·6H₂O) (I.I mmol) in the same solvent (20 mL).
-
Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1 or 1:2) to obtain complexes with different stoichiometries.
-
Reaction: Reflux the resulting mixture for 2-4 hours. A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration, wash with the solvent used for the reaction, and then with a small amount of diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization of the Metal Complexes
The successful formation of the metal complexes can be confirmed by a combination of analytical and spectroscopic methods.
| Technique | Expected Changes Upon Complexation |
| FTIR (cm⁻¹) | A shift in the C=S and C=N stretching frequencies, and potentially the C=O stretch, indicating coordination to the metal ion. New bands in the far-IR region may appear due to M-N and M-S vibrations. |
| UV-Vis | Appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal ion and/or ligand-to-metal charge transfer (LMCT) bands. |
| Molar Cond. | Measurement in a suitable solvent (e.g., DMF or DMSO) can help determine if the anions are coordinated or are in the outer coordination sphere. |
| Magnetic Susc. | Provides information about the geometry and the oxidation state of the central metal ion. |
| Elemental Anal. | Confirms the stoichiometry of the metal complex. |
Part 3: Potential Applications of the Metal Complexes
While specific biological data for metal complexes of this compound are not yet extensively reported, the broader class of thiophene-containing thiosemicarbazone metal complexes has shown significant promise in several areas.
Antimicrobial and Antifungal Activity
Metal complexes of thiosemicarbazones often exhibit enhanced antimicrobial and antifungal activity compared to the free ligands. [4][6]This is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid membranes of microorganisms. The metal ion itself can also be toxic to the microbes.
Anticancer Activity
A significant body of research has demonstrated the potent anticancer activity of thiosemicarbazone metal complexes. The mechanism of action is often multifactorial and can involve the inhibition of ribonucleotide reductase, the generation of reactive oxygen species (ROS), and intercalation with DNA. The presence of the thiophene ring may enhance the cytotoxic effects.
Caption: A simplified diagram illustrating a potential mechanism of anticancer activity of the metal complexes.
Conclusion
This compound represents a promising and versatile ligand for the development of novel metal complexes with potential applications in medicine and materials science. The synthetic protocols outlined in this document provide a solid foundation for the preparation and characterization of this ligand and its coordination compounds. Further investigation into the biological activities of these complexes is warranted and is expected to yield exciting results in the quest for new therapeutic agents.
References
-
Antimicrobial activity of the thiophene-derived compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Bhat, M. A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1846-1877.
- Dinçel, E. D., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(5), 456-466.
- Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity. (2010). Revista de Chimie, 61(7), 673-677.
- Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (2023). Oriental Journal of Chemistry, 39(4).
- Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. (2021). Zanco Journal of Pure and Applied Sciences, 33(5), 33-41.
- Synthesis and Characterization of Mn(II), Co(II), Ni(II),Cu(II), Zn(II) and Cd(II) Complexes with Thiophene -2-carboxylic Acid Hydrazide. (2019). Iraqi Journal of Science, 60(7), 1435-1443.
- A review of hydrazide-hydrazone metal complexes' antitumor potential. (2023). Frontiers in Chemistry, 11, 1249658.
- A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (2011).
- Thiosemicarbazones and Derived Antimony Complexes: Synthesis, Structural Analysis, and In Vitro Evaluation against Bacterial, Fungal, and Cancer Cells. (2022). Molecules, 27(20), 6927.
- Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (2022). Molecules, 27(19), 6649.
- Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. (2021). Scientific Reports, 11(1), 1-17.
- Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1840-1852.
- Synthesis and Characterization of Some Transition Metal Complexes of Thiocarbohydrazone Schiff Bases. (2013). Jordan Journal of Chemistry, 8(1), 31-43.
- Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Applic
- Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. (2023). Molecules, 28(13), 5085.
- Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands. (2015). Journal of the Serbian Chemical Society, 80(11), 1363-1374.
- Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment. (2021). Current Computer-Aided Drug Design, 17(1), 107-122.
- Propanoic acid, 2,2-dimethyl-, hydrazide. (2007). Organic Syntheses, 84, 327.
- US Patent for Preparation of 2-thiophenecarbonyl chloride. (1982). Google Patents.
- Synthesis method of 2-thiophene acetylchloride. (2010). Google Patents.
- US Patent for Processes for making hydrazides. (2012). Google Patents.
- p-Toluenesulfonylhydrazide. (1966). Organic Syntheses, 46, 98.
-
Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2000). Journal of Agricultural and Food Chemistry, 48(8), 3590-3595.
- Sensitization and desensitization to allyl isothiocyanate (mustard oil) in the nasal cavity. (2002). Chemical Senses, 27(7), 593-598.
-
N-(2-Thienylmethyl)hydrazinecarbothioamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
N1-Propyl-2-(2-thienylcarbonyl)hydrazine-1-carboxamide. (2016). mzCloud. Retrieved January 15, 2026, from [Link]
-
Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Synthesis and NLO properties of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Hydrazinecarbothioamide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
- A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate. (2004).
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- 4. Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Welcome to the technical support guide for the synthesis of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. This document is designed for researchers, medicinal chemists, and process development scientists aiming to optimize their synthetic protocols and improve final product yields. Here, we address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding our recommendations in established chemical principles and peer-reviewed literature.
I. Synthesis Overview & Core Principles
The synthesis of this compound is typically achieved via a two-step process. The overall yield is critically dependent on the efficiency and purity of each stage.
-
Formation of Thiophene-2-carbohydrazide: This key intermediate is most commonly prepared by the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester, such as methyl thiophene-2-carboxylate, using hydrazine hydrate.[1][2] The purity of this hydrazide is paramount for the success of the subsequent step.
-
Formation of the Final Product: Thiophene-2-carbohydrazide is then reacted with allyl isothiocyanate. This reaction is a nucleophilic addition where the terminal nitrogen atom of the hydrazide attacks the electrophilic carbon of the isothiocyanate group.[3]
The following workflow diagram illustrates the overall synthetic pathway.
Caption: Overall workflow for the two-step synthesis.
II. Troubleshooting Guide: Maximizing Your Yield
This section addresses specific problems you may encounter during the synthesis.
Question 1: My overall yield is consistently low (<50%). What are the most likely causes?
Low yield is a common issue that can stem from either of the two synthetic steps or the purification process. A systematic approach is required to pinpoint the bottleneck.
Answer:
The most frequent causes for low yield are:
-
Impure Starting Materials: The purity of thiophene-2-carbohydrazide and allyl isothiocyanate is critical. Impurities can lead to side reactions that consume reactants and complicate purification.[4]
-
Incomplete Reactions: Sub-optimal reaction conditions (temperature, time, solvent) can prevent the reaction from proceeding to completion.
-
Side Reaction Predominance: The isothiocyanate functional group is highly electrophilic and can react with nucleophilic impurities or even the solvent under certain conditions.[5]
-
Product Loss During Work-up/Purification: Significant amounts of the product can be lost during filtration, extraction, and recrystallization steps.
Use the following troubleshooting workflow to diagnose the issue.
Caption: Decision workflow for troubleshooting low product yield.
Question 2: I suspect the first step is the problem. How can I improve the yield and purity of thiophene-2-carbohydrazide?
Answer:
The synthesis of the hydrazide intermediate is foundational. High yield and purity here will significantly increase your chances of success in the second step.
-
Causality: The reaction involves the nucleophilic acyl substitution of the ester's alkoxy group (-OR) with hydrazine (-NHNH2). For this to be efficient, hydrazine must effectively attack the carbonyl carbon.
-
Optimization Strategies:
-
Ensure Molar Excess of Hydrazine: Use a 2 to 5-fold molar excess of hydrazine hydrate to drive the reaction equilibrium towards the product.
-
Solvent Choice: Anhydrous methanol or ethanol are excellent solvent choices as they readily dissolve the starting ester and are compatible with the reflux temperatures required.
-
Reaction Time and Temperature: Refluxing the reaction mixture is standard. Monitor the reaction's completion by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. A typical reaction time is 4-8 hours.
-
Purification: Upon cooling, the thiophene-2-carbohydrazide often precipitates out of the alcohol. It can be collected by filtration and washed with cold ethanol or water to remove excess hydrazine.[2] If purity is still an issue, recrystallization from ethanol or an ethanol/water mixture is effective.
-
| Parameter | Recommendation | Rationale |
| Hydrazine Molar Ratio | 2-5 equivalents | Pushes equilibrium to favor product formation (Le Châtelier's principle). |
| Solvent | Anhydrous Methanol/Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (65-80°C) | Provides sufficient activation energy for the reaction. |
| Monitoring | TLC | Prevents premature work-up and ensures reaction completion. |
Question 3: During the final reaction, I'm getting a lot of side products according to my TLC plate. How can I minimize them?
Answer:
Side product formation in the reaction between a hydrazide and an isothiocyanate is often due to the high reactivity of the starting materials or the presence of contaminants.
-
Causality: The primary reaction is the nucleophilic attack of the hydrazide's terminal -NH2 group on the isothiocyanate's central carbon. Side reactions can occur if other nucleophiles are present or if the product undergoes further reactions under harsh conditions.
-
Troubleshooting & Optimization:
-
Purity of Reactants: This is the most common cause. Ensure the thiophene-2-carbohydrazide is pure and dry. Allyl isothiocyanate can degrade over time; using a freshly opened bottle or distilling it prior to use is highly recommended.
-
Control Temperature: While reflux is often required, excessive heat or prolonged reaction times can sometimes promote the formation of cyclized byproducts, such as triazole or thiadiazole derivatives.[4][6] Monitor the reaction by TLC and stop the heat as soon as the starting hydrazide is consumed.
-
Use a Catalyst (Judiciously): Adding a catalytic amount of a weak acid, such as glacial acetic acid, can facilitate the nucleophilic addition and may reduce reaction times, thereby minimizing byproduct formation.[7] However, strongly acidic conditions should be avoided as they can promote unwanted cyclization reactions.[4]
-
Solvent Purity: Use anhydrous ethanol. The presence of water can potentially hydrolyze the isothiocyanate.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the detailed, optimized protocol for this synthesis?
A1: The following two-part protocol is a reliable starting point.
Part A: Synthesis of Thiophene-2-carbohydrazide
-
To a round-bottom flask equipped with a reflux condenser, add methyl thiophene-2-carboxylate (1.0 eq).
-
Add anhydrous methanol (approx. 10 mL per gram of ester).
-
Add hydrazine monohydrate (3.0 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC (e.g., in 1:1 Ethyl Acetate:Hexane).
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
The white crystalline product, thiophene-2-carbohydrazide, will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol.
-
Dry the product under vacuum. A typical yield is >90%.[1]
Part B: Synthesis of this compound
-
In a round-bottom flask with a reflux condenser, dissolve the purified thiophene-2-carbohydrazide (1.0 eq) in absolute ethanol (approx. 15 mL per gram).
-
Add allyl isothiocyanate (1.1 eq) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.[7]
-
Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC until the hydrazide spot disappears.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
The final product will precipitate as a solid. Collect it by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Q2: How do I best purify the final product?
A2: Recrystallization is the most effective method. Ethanol is a commonly used and effective solvent. The key is to use a minimal amount of hot ethanol to fully dissolve the crude product. Upon slow cooling to room temperature, followed by cooling in an ice bath, the purified product should crystallize out, leaving impurities behind in the solvent.
Q3: What is the mechanism of the key reaction step?
A3: The core of the synthesis is the nucleophilic addition of the hydrazide to the isothiocyanate. The diagram below illustrates this process.
Caption: Simplified mechanism of nucleophilic addition.
IV. References
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202–1208. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF. [Link]
-
Kumar, A., et al. (2021). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Biochemical and Biophysical Research Communications, 567, 134-140. [Link]
-
American Chemical Society. Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews. [Link]
-
ResearchGate. Optimization of the production of thiocarbohydrazide using the Taguchi method | Request PDF. [Link]
-
Dinçel, S., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(3), 227-234. [Link]
-
Dinçel, S., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(3), 227-234. [Link]
-
Panahi, F., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. DARU Journal of Pharmaceutical Sciences, 21(1), 30. [Link]
-
Guma, I. H. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc, 2009(1), 150-197. [Link]
-
ResearchGate. Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 25(4), 259-291. [Link]
-
Al-Adiwish, W. M., et al. (2010). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules, 15(3), 1846-1855. [Link]
-
Çakmak, O., et al. (2022). Synthesis and Biological Evaluation of Thiosemicarbazone Derivatives. Medical Oncology, 39(1), 157. [Link]
-
ResearchGate. Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. [Link]
-
Dinçel, S., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(3), 227-234. [Link]
-
Velíšek, J., et al. (2003). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 51(10), 3072-3077. [Link]
-
Ali, S. H., et al. (2025). Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents. Zeitschrift für Naturforschung C, (ahead of print). [Link]
-
Kumar, R., et al. (2010). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2011(1), 228-264. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Acylating N-Allyl Thiosemicarbazide
Welcome to the technical support center for the synthesis of N-acyl-N-allyl thiosemicarbazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific acylation reaction. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for designing a successful acylation experiment.
Q1: At which nitrogen atom does acylation preferentially occur on N-allyl thiosemicarbazide?
A: Acylation typically occurs at the N-1 nitrogen (the terminal NH2 group). The nitrogen atom attached to the allyl group (N-4) is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent thiocarbonyl (C=S) group. The N-2 nitrogen is part of a hydrazine-like system but is sterically more hindered and its nucleophilicity is also reduced by the adjacent N-1. Therefore, you can expect high regioselectivity for acylation at the terminal amino group. This is a common feature in the chemistry of acylhydrazides and related compounds, where the terminal nitrogen is more reactive.[1]
Q2: What is the best choice of acylating agent: an acyl chloride or an acid anhydride?
A: Both are viable options, and the choice depends on a trade-off between reactivity and handling.
-
Acyl Chlorides: These are highly reactive electrophiles, leading to faster reaction times and often proceeding at lower temperatures.[2] However, they are sensitive to moisture and generate hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting material and drive the reaction to completion.[3]
-
Acid Anhydrides: These are less reactive than acyl chlorides, which can sometimes be advantageous for controlling the reaction and preventing side products.[4] The reaction may require heating. The byproduct is a carboxylic acid, which is less corrosive than HCl but still needs to be scavenged by a base.
Recommendation: For most applications, acyl chlorides are preferred for their high reactivity, provided the reaction is performed under anhydrous conditions with an appropriate base.
Q3: Why is a base necessary, and how do I select the right one?
A: A base is critical for neutralizing the acidic byproduct (e.g., HCl from an acyl chloride). Without a base, the acid will protonate the nucleophilic nitrogen of the thiosemicarbazide, rendering it unreactive and halting the reaction.
-
Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are common, effective acid scavengers. Pyridine can also serve as the solvent and may act as a nucleophilic catalyst. However, using tertiary amines can lead to the formation of hydrochloride salts that may complicate purification.[3]
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are good choices in polar aprotic solvents where they have some solubility or can function as a solid-liquid phase transfer system. They are easily removed during aqueous work-up.
-
Using Excess Starting Material: In some cases, an excess of the amine being acylated can act as the base. This is generally not recommended for this specific synthesis as it is not cost-effective and complicates stoichiometry calculations.
Recommendation: Start with triethylamine in a solvent like dichloromethane (DCM) for its effectiveness and ease of removal. If purification proves difficult due to salt formation, consider using pyridine as both the base and solvent, or an inorganic base like K₂CO₃ .
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction shows a very low yield, with a lot of unreacted N-allyl thiosemicarbazide on my TLC plate.
-
Possible Cause 1: Deactivated Acylating Agent. Acyl chlorides and anhydrides are highly susceptible to hydrolysis from atmospheric moisture.[3] If the reagent is old or has been improperly stored, it may be partially or fully hydrolyzed, leading to poor or no reaction.
-
Solution: Use a freshly opened bottle of the acylating agent or distill it immediately before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Insufficient Base or Inappropriate Base Choice. If the generated acid is not effectively neutralized, it will protonate your starting material, stopping the reaction.
-
Solution: Ensure you are using at least one equivalent of base (1.1-1.2 equivalents is common practice). If using a weak base like NaHCO₃, the reaction may be sluggish. Switch to a stronger base like triethylamine or pyridine.
-
-
Possible Cause 3: Sub-optimal Temperature. The acylation may have a significant activation energy that is not being met at low temperatures.
-
Solution: While it is good practice to add the acylating agent at 0 °C to control the initial exothermic reaction, allow the mixture to warm to room temperature and stir for several hours. If the reaction is still slow (monitored by TLC), gentle heating (e.g., refluxing in DCM at 40 °C) may be required.
-
Problem 2: My crude product shows multiple spots on TLC, suggesting the formation of byproducts.
-
Possible Cause 1: Di-acylation. Although less common due to the deactivating effect of the first acyl group, it is possible to get acylation on a second nitrogen atom under harsh conditions or with incorrect stoichiometry.
-
Solution: Add the acylating agent dropwise to the solution of thiosemicarbazide at 0 °C. This maintains a low concentration of the electrophile and favors mono-acylation. Use a strict 1:1 stoichiometry of the nucleophile to the electrophile.
-
-
Possible Cause 2: Intramolecular Cyclization. Acylated thiosemicarbazides can undergo acid- or base-catalyzed cyclization to form five-membered heterocyclic rings, such as 1,3,4-thiadiazoline derivatives.[4][5] This is often promoted by excessive heat or prolonged reaction times.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Minimize reaction time once the starting material is consumed (as per TLC analysis). Ensure the work-up procedure effectively removes any acid or base catalysts.
-
-
Possible Cause 3: Product Degradation. The thiosemicarbazide moiety can be unstable under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Use mild reaction conditions. During work-up, use dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) for washing and avoid prolonged contact times.
-
Problem 3: I am having difficulty isolating my product during the aqueous work-up.
-
Possible Cause 1: High Polarity of the Product. The N-H and C=O/C=S groups can make the final product quite polar, potentially giving it some solubility in the aqueous layer, leading to loss of yield during extraction.
-
Solution: Use a more polar organic solvent for extraction, such as ethyl acetate, or perform multiple extractions (e.g., 3-5 times) with your primary solvent (e.g., DCM or ethyl acetate) to maximize recovery. If the product remains in the aqueous layer, consider back-extraction after saturating the aqueous phase with NaCl (brine) to decrease the polarity of the aqueous layer.
-
-
Possible Cause 2: Emulsion Formation. The presence of both polar and non-polar functionalities can lead to the formation of emulsions during extraction.
-
Solution: Add brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Acylation using an Acyl Chloride
This protocol provides a robust starting point for your optimization experiments.
-
Reaction Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add N-allyl thiosemicarbazide (1.0 eq).
-
Solvent & Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath. Add triethylamine (1.1 eq).
-
Acylating Agent Addition: Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the reaction mixture dropwise via a syringe over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC. Stir for 2-12 hours, or until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting crude product by column chromatography (silica gel) or recrystallization, depending on the physical state of the product.
Visual Workflow: General Acylation Protocol
Caption: Standard workflow for acylating N-allyl thiosemicarbazide.
Section 4: Data Presentation & Optimization
Systematic optimization involves changing one variable at a time while keeping others constant. The following table provides a template for tracking your optimization efforts.
Table 1: Example Optimization of the Acylation of N-Allyl Thiosemicarbazide with Benzoyl Chloride
| Entry | Solvent | Base (eq) | Temp (°C) | Time (h) | Yield (%) | Purity (by NMR) | Notes |
| 1 | DCM | TEA (1.1) | RT | 4 | 75% | >95% | Clean reaction, standard conditions. |
| 2 | THF | TEA (1.1) | RT | 6 | 68% | >95% | Slower reaction rate than in DCM. |
| 3 | Pyridine | Pyridine | RT | 3 | 82% | >95% | Faster reaction, pyridine acts as catalyst. |
| 4 | DCM | K₂CO₃ (1.5) | 40 | 12 | 55% | ~90% | Sluggish, some side product observed. |
| 5 | DCM | TEA (1.1) | 0 | 12 | 40% | >98% | Very clean but incomplete conversion. |
This data is illustrative and serves as an example of how to systematically record experimental results.
Visual Guide: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Sensors & Transducers Journal, 14(Special Issue), 198-206.
- Pinga, E., et al. (2017). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 22(9), 1431.
- Olar, R., et al. (2018).
-
ResearchGate. (n.d.). Reaction of Thiosemicarbazones from Heterocyclic Series with Acetic Anhydride. Retrieved from [Link]
- Kovalenko, S., et al. (2022). Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). ScienceRise: Pharmaceutical Science, (3), 32-41.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- Pitucha, M., et al. (2020). Synthesis and structural study of some N-acyl-4-allylsemicarbazides and the product of their cyclization with a potential antimicrobial activity. Journal of Molecular Structure, 1219, 128552.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]
-
Pure. (n.d.). This is the accepted manuscript (AM)/author accepted manuscript (AAM) of the article. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of thiosemicarbazide derivatives with benzoic acid in the presence of PPE. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions. Retrieved from [Link]
-
ScienceRise: Pharmaceutical Science. (2022). Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). Retrieved from [Link]
-
ResearchGate. (n.d.). Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. Retrieved from [Link]
-
Biblioteca Digital Exactas. (n.d.). Behavior of thiosemicarbazones derived from some terpenones under acetylation conditions. Part II. Retrieved from [Link]
-
DergiPark. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Retrieved from [Link]
-
PubMed. (2014). Evaluation of thiosemicarbazone derivative as chelating agent for the simultaneous removal and trace determination of Cd(II) and Pb(II) in food and water samples. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Decade of Development of Ethylidenethiosemicarbazides as Building Blocks for Synthesis of Azoles and Azines (A Review). Retrieved from [Link]
- Holota, S., et al. (2008). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. Molecules, 13(3), 543-556.
-
National Institutes of Health. (n.d.). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. Retrieved from [Link]
-
Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. Retrieved from [Link]
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Technical Support Center: Refining Protocols for Antimicrobial Susceptibility Testing of Novel Compounds
Welcome to the Technical Support Center dedicated to advancing your research in antimicrobial drug discovery. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of antimicrobial susceptibility testing (AST) for novel compounds. Here, we will delve into the nuances of protocol refinement, troubleshoot common experimental hurdles, and provide clear, actionable guidance to ensure the integrity and reproducibility of your results. Our approach is grounded in the established principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), synthesized with practical, field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial phases of setting up and running antimicrobial susceptibility tests for new chemical entities.
Q1: Which AST method should I choose for my novel compound: broth microdilution or disk diffusion?
A1: The choice between broth microdilution and disk diffusion is a critical first step and depends on the stage of your research and the characteristics of your compound.
-
Broth Microdilution: This is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of your compound's potency.[1][2] It is the preferred method for novel compounds as it offers greater precision and reproducibility. The CLSI and EUCAST provide detailed guidelines for performing broth microdilution assays.[3][4]
-
Disk Diffusion: This is a qualitative or semi-quantitative method that is often used for initial screening of a large number of compounds.[1][5] However, it can be problematic for novel compounds, especially those that are poorly soluble or have a high molecular weight, as their diffusion through the agar can be inconsistent.[6] If you are using disk diffusion, it is crucial to establish a correlation between the zone of inhibition and the MIC.[6]
For in-depth characterization and lead optimization, broth microdilution is the recommended method.
Q2: My novel compound is poorly soluble in aqueous media. How can I accurately determine its MIC?
A2: Poor solubility is a common challenge with new chemical entities.[7][8][9] Addressing this issue is critical for obtaining reliable MIC data.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving lipophilic compounds.[6] However, it's crucial to use the lowest possible concentration of DMSO, as it can have intrinsic antimicrobial activity at higher concentrations (typically >1-2%).[6] Always include a solvent control in your assay to account for any potential effects of the solvent on bacterial growth.
-
Alternative Formulation Strategies: For compounds with very low solubility, consider formulation strategies such as the use of cyclodextrins or creating solid dispersions to improve their solubility in aqueous media.[8][10]
-
Methodological Adjustments: While standard guidelines should be followed, minor modifications, such as gentle agitation during incubation, can sometimes help maintain compound solubility. Any deviations from standard protocols must be carefully documented and validated.
Q3: What are the essential quality control (QC) measures I need to implement?
A3: Rigorous quality control is the cornerstone of reliable AST.[11]
-
Reference Strains: Always include well-characterized reference strains with known MIC values for your control antibiotics in every experiment.[12][13] The American Type Culture Collection (ATCC) provides a wide range of suitable QC strains.
-
Growth and Sterility Controls: Include a positive control (broth with inoculum but no compound) to ensure robust bacterial growth and a negative/sterility control (broth only) to check for contamination.[14]
-
Inoculum Density Verification: The final inoculum concentration in your assay should be standardized, typically to 5 x 10^5 CFU/mL for broth microdilution.[14][15] Periodically perform colony counts on your inoculum to verify its density.
-
Media and Reagent Quality: Use high-quality, standardized media such as Mueller-Hinton Broth (MHB), and ensure all reagents are within their expiration dates.[13]
Q4: How do I interpret an "intermediate" susceptibility result for my novel compound?
A4: An "intermediate" result indicates that the MIC of your compound is at a level where therapeutic efficacy is uncertain.[16][17] This category serves as a buffer zone to prevent minor technical variations from leading to major interpretation errors.[17] For a novel compound, an intermediate result should prompt further investigation. It may suggest that the compound could be effective at higher, yet safe, dosages or in specific body sites where it might concentrate.[17] Further pharmacokinetic and pharmacodynamic (PK/PD) studies are necessary to understand the clinical relevance of an intermediate MIC.[18]
Troubleshooting Guides
This section provides in-depth guidance on specific issues you may encounter during your experiments, along with step-by-step solutions.
Issue 1: Inconsistent or Irreproducible MIC Values
Inconsistent MIC values are a frequent and frustrating problem. The source of this variability can often be traced back to subtle inconsistencies in the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MIC results.
Detailed Steps:
-
Inoculum Preparation: The density of the bacterial inoculum is a critical variable.[19] Ensure that the 0.5 McFarland standard is prepared accurately and that the subsequent dilution steps are precise to achieve the target final inoculum concentration.[14][20]
-
Compound Preparation and Handling: Errors in weighing, dissolving, or serially diluting your compound are a direct source of variability.[21] Prepare a fresh stock solution for each experiment and use calibrated pipettes for all dilutions.
-
Media and Incubation: The composition of the growth medium, including its pH and cation concentration, can significantly impact the activity of some antimicrobial agents.[13] Use a consistent source of high-quality Mueller-Hinton Broth. Incubation time and temperature must also be strictly controlled.[22]
Quantitative Data Summary Table for Troubleshooting Inconsistent MICs:
| Parameter | Recommended Specification | Action if Deviated |
| Inoculum Density | 5 x 10^5 CFU/mL (final) | Re-standardize inoculum preparation |
| McFarland Standard | 0.5 (approx. 1.5 x 10^8 CFU/mL) | Prepare fresh standard |
| DMSO Concentration | <1% (v/v) | Lower DMSO concentration |
| Incubation Time | 16-20 hours for most bacteria | Adhere to standardized time |
| Incubation Temperature | 35-37°C | Calibrate and monitor incubator |
Issue 2: The Paradoxical Effect (Eagle Effect)
The paradoxical effect, or Eagle effect, is an observation where an antimicrobial agent shows reduced bactericidal activity at concentrations above the MIC.[23] This can be misleading and requires careful investigation.
Identifying and Confirming the Paradoxical Effect:
Caption: Workflow for investigating a suspected paradoxical effect.
Experimental Protocol: Time-Kill Assay
-
Prepare Inoculum: Prepare a standardized inoculum of the test organism in Mueller-Hinton Broth.
-
Set up Test Conditions: Prepare tubes with various concentrations of your novel compound, including concentrations below, at, and several multiples above the predetermined MIC.
-
Inoculate and Incubate: Inoculate each tube with the bacterial suspension and incubate under appropriate conditions.
-
Sample and Plate: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).
-
Analyze Data: Plot the log10 CFU/mL against time for each compound concentration. A paradoxical effect is indicated if a higher concentration of the compound results in less killing (a higher CFU/mL count) compared to a lower concentration after a certain period of incubation.
Issue 3: No Zone of Inhibition in Disk Diffusion for a Compound with a Low MIC
This is a common issue when screening novel compounds and often points to problems with the compound's physical properties rather than its intrinsic activity.
Troubleshooting Steps:
-
Compound Diffusion: High molecular weight or lipophilic compounds may not diffuse well through the agar.[6] This is a significant limitation of the disk diffusion method for many novel chemical entities.
-
Compound Stability: The compound may be unstable and degrade on the paper disk or during incubation.
-
Inoculum Density: An overly dense inoculum can overwhelm the compound before it has a chance to diffuse and inhibit growth.
-
Action: If you have a compound with a low MIC from broth microdilution but no zone of inhibition in a disk diffusion assay, it is highly likely a diffusion issue.[6] In such cases, the broth microdilution result is the more reliable indicator of the compound's antimicrobial activity. For screening purposes, consider alternative methods like agar dilution, which is another reference method.[22]
Experimental Protocols
Broth Microdilution for MIC Determination (Adapted from CLSI and EUCAST guidelines) [3][4][14]
-
Compound Preparation: Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using Mueller-Hinton Broth to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh culture plate, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls:
-
Positive Control: Broth with inoculum and a standard antibiotic.
-
Negative Control (Growth Control): Broth with inoculum but no compound.
-
Sterility Control: Broth only.
-
Solvent Control: Broth with inoculum and the highest concentration of the solvent used.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14] This can be assessed visually or by measuring the optical density using a plate reader.
References
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- EUCAST. ESCMID.
- EUCAST: EUCAST - Home. EUCAST.
- Updating Antimicrobial Susceptibility Testing Methods.
- Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC - NIH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- Guidance Documents. EUCAST.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD).
- Troubleshooting "Antibacterial agent 128" MIC assay variability. Benchchem.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Antimicrobial Susceptibility Testing.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- Paradoxical effects of antibiotics. PubMed.
- Bringing Antimicrobial Susceptibility Testing for New Drugs into the Clinical Laboratory: Removing Obstacles in Our Fight against Multidrug-Resistant P
- Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central.
- Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. PubMed Central.
- Antimicrobial Activity and Resistance: Influencing Factors. PMC - NIH.
- Evaluation of a Novel Rapid Phenotypic Antimicrobial Susceptibility Testing System. MDPI.
- Troubleshooting table.
- CLSI: Clinical & Labor
- Rapid Susceptibility Testing Methods. PMC - NIH.
- Method validation accuracy for susceptibility testing. TOKU-E.
- The minimum inhibitory concentr
- MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accur
- Microbiology guide to interpreting minimum inhibitory concentr
- How do you interpret antibiotic susceptibility test results?. Dr.Oracle.
- Antimicrobial Susceptibility Testing Paradigms: Current St
- How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formul
- Essential Tips to Use and Interpret Antimicrobial Susceptibility Tests. YouTube.
- (PDF) Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology.
- Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Adapting to Solubility/Bioavailability Challenges. Pharmaceutical Technology.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of N-Allyl Hydrazinecarbothioamide Derivatives
This guide offers an in-depth analysis of the structure-activity relationships (SAR) governing the biological efficacy of N-allyl hydrazinecarbothioamide derivatives. Moving beyond a mere catalog of compounds, we delve into the causal relationships between specific structural modifications and their resulting biological activities, providing researchers and drug development professionals with a predictive framework for designing novel therapeutic agents. The insights presented herein are synthesized from recent experimental data, computational studies, and established biochemical principles.
The Hydrazinecarbothioamide Scaffold: A Privileged Structure in Medicinal Chemistry
Hydrazinecarbothioamides, and their cyclic congeners like 1,2,4-triazoles and 1,3,4-thiadiazoles, represent a class of compounds with remarkable pharmacological versatility.[1][2][3][4] The core structure, characterized by a reactive thioketo-hydrazone moiety, is a key pharmacophore that imparts a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[5][6][7] The N-allyl substitution, the focus of this guide, introduces a unique lipophilic and reactive handle that significantly modulates the compound's pharmacokinetic and pharmacodynamic profile.
The fundamental rationale for exploring this scaffold lies in its ability to act as a potent chelating agent and to form strong hydrogen bonds with biological targets, primarily through the sulfur and nitrogen atoms of the thioamide group. This interaction is crucial for inhibiting enzymes or disrupting cellular processes. The general synthetic accessibility of these derivatives further enhances their appeal for developing extensive compound libraries for screening.[8]
Decoding the Structure-Activity Relationship: A Multi-Activity Comparison
The biological activity of N-allyl hydrazinecarbothioamide derivatives is exquisitely sensitive to the nature and position of substituents on the molecule. We will now compare the SAR across different therapeutic applications, supported by experimental data.
Monoamine Oxidase-B (MAO-B) Inhibition: A Neuroprotective Avenue
Recent research has highlighted N-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as promising inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease.[9][10]
Key SAR Insights:
-
Aryl Ring Substituents: The substitution pattern on the benzylidene ring is a critical determinant of MAO-B inhibitory activity. Both the nature and position of the substituent influence potency.
-
Electron-Donating vs. Electron-Withdrawing Groups: While a systematic comparison is ongoing, initial studies suggest that specific substitutions can enhance binding to the flavin adenine dinucleotide (FAD) cofactor in the MAO-B active site. Molecular docking studies have been instrumental in elucidating these interactions.[9]
-
The N-Allyl Group: The allyl moiety itself is crucial for activity, potentially contributing to the hydrophobic interactions within the enzyme's substrate cavity.
A study investigating a series of these compounds found that derivative 3g exhibited the highest MAO-B inhibitory activity, supported by favorable docking poses and stability in molecular dynamics simulations.[9] This underscores the importance of a multi-faceted approach, combining synthesis, biological testing, and computational modeling to rationalize SAR.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery pipeline for novel hydrazinecarbothioamide derivatives follows a logical and validated progression. The causality behind this workflow is to ensure that synthesized compounds are pure, their structures are confirmed, and their biological activities are assessed through robust and reproducible assays.
Caption: Workflow for the development of N-allyl hydrazinecarbothioamide derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The hydrazinecarbothioamide scaffold is a well-established source of antimicrobial agents.[4][6][8] The N-allyl derivatives are no exception, though their activity is highly dependent on other structural features.
A study on novel hydrazinecarbothioamides incorporating a 1,2,4-triazole moiety provides a clear comparative framework.[1][2] While several alkyl and aryl substitutions were made, the N-allyl derivative (5i ) was synthesized and characterized, providing a key comparison point.
Key SAR Insights:
-
Alkyl Chain Length: In one series, activity against S. aureus was observed for the n-butyl analog, while the ethyl, n-propyl, and allyl analogs were inactive.[1] This suggests that a specific hydrophobic tail length is optimal for interaction with the Gram-positive cell envelope.
-
Aryl Substituents: Compounds with a 4-bromophenyl group at another nitrogen position showed high activity against S. aureus, whereas an n-propyl substituted derivative was most potent against P. aeruginosa.[2] This highlights that activity is species-specific and depends on a combination of substitutions across the molecule.
-
Core Heterocycle: Cyclization of the hydrazinecarbothioamide into 1,2,4-triazole or 1,3,4-thiadiazole derivatives often leads to enhanced antimicrobial activity compared to the parent open-chain compounds.[4]
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Compound ID | N-Substituent | R-Group | S. aureus MIC (µM) | P. aeruginosa MIC (µM) | Reference |
| 5e | 4-Bromophenyl | - | 12.5 | >100 | [2] |
| 5g | n-Propyl | - | 50 | 0.78 | [2] |
| 5h | n-Butyl | - | 25 | >100 | [1] |
| 5i | Allyl | - | >100 | >100 | [1][2] |
Data synthesized from multiple studies for comparative purposes. The core scaffold in this table is a complex triazole-linked hydrazinecarbothioamide.
Anticancer Activity: Targeting Proliferative Disorders
The antiproliferative effects of hydrazinecarbothioamides (thiosemicarbazones) are widely reported, with many derivatives showing potent activity against various cancer cell lines.[11][12][13][14] The mechanism often involves the inhibition of key enzymes or the induction of apoptosis.
Key SAR Insights:
-
Hydrophobicity and Lipophilicity: The N-allyl group can enhance cell membrane permeability, a crucial factor for intracellular drug delivery.
-
Aryl Ring Substituents: The presence of specific substituents on an associated aryl ring is paramount. For example, in a study of hydroxypiperidine-substituted thiosemicarbazones, a derivative with a 2,3-dichlorophenyl group showed significant cytotoxicity against A549 lung cancer cells.[12] While not an N-allyl derivative itself, this highlights the critical role of halogenated phenyl rings in conferring anticancer activity, a principle applicable to the design of N-allyl analogs.
-
Chelation Properties: The ability of the thiosemicarbazone moiety to chelate metal ions like copper or iron is believed to be a key part of its anticancer mechanism, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.
General Structure-Activity Relationship Framework
The diverse biological activities can be rationalized by considering the electronic and steric effects of substituents at key positions of the N-allyl hydrazinecarbothioamide scaffold.
Caption: Key modification points on the N-allyl hydrazinecarbothioamide scaffold.
Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these compounds.
Protocol 1: General Synthesis of N-Allyl-2-(arylcarbonyl)hydrazine-1-carbothioamide
This protocol describes a common and efficient one-pot synthesis.
Materials:
-
Substituted benzoic acid hydrazide (1.0 eq)
-
Allyl isothiocyanate (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the substituted benzoic acid hydrazide in a minimal amount of hot anhydrous ethanol in the round-bottom flask.
-
While stirring, add allyl isothiocyanate to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will form. If not, cool the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure N-allyl hydrazinecarbothioamide derivative.
-
Confirm the structure and purity using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][3]
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol is a standard colorimetric assay for assessing cell viability.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib, Doxorubicin).[13]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[14]
Conclusion and Future Directions
The N-allyl hydrazinecarbothioamide scaffold is a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide reveal clear patterns: antimicrobial and anticancer activities are often enhanced by specific, often halogenated, aryl substituents, while MAO-B inhibition is sensitive to a different set of electronic and steric factors. The N-allyl group consistently provides a valuable lipophilic anchor, but its contribution to activity can be surpassed by other alkyl chains depending on the biological target.
Future research should focus on a more systematic exploration of the substituent effects on the benzylidene ring for MAO-B inhibition and the synthesis of N-allyl derivatives bearing the aryl substitution patterns (e.g., 4-bromophenyl) that have proven effective in other hydrazinecarbothioamide series for antimicrobial applications. The continued integration of computational chemistry with empirical screening will undoubtedly accelerate the optimization of these versatile compounds into clinical candidates.
References
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A Senior Application Scientist's Guide to Comparative Docking of N-Allyl Compounds Against Known MAO-B Inhibitors
Authored by: Gemini AI
Abstract
Monoamine oxidase B (MAO-B) is a well-validated therapeutic target for the management of neurodegenerative disorders, most notably Parkinson's disease.[1][2][3] The inhibition of this enzyme helps to mitigate the degradation of dopamine, thereby alleviating motor symptoms. While several potent MAO-B inhibitors like Selegiline, Rasagiline, and Safinamide are in clinical use, the quest for novel inhibitors with improved efficacy and safety profiles is perpetual.[4][5] This guide provides a comprehensive, in-depth protocol for a comparative molecular docking study of novel N-allyl compounds against these established MAO-B inhibitors. We will delve into the scientific rationale behind each step, ensuring a self-validating and reproducible computational workflow designed for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative
MAO-B: A Key Target in Neurodegeneration
Monoamine oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane.[6] It plays a crucial role in the oxidative deamination of various neurotransmitters, including dopamine. In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels.[7] By inhibiting MAO-B, the catabolism of dopamine is reduced, thereby increasing its availability in the synaptic cleft and improving motor control.[3]
The Rationale for N-Allyl Compounds
The exploration of novel chemical scaffolds is a cornerstone of drug discovery. The N-allyl moiety is an interesting pharmacophore for several reasons. The propargylamine group, which is structurally related to the allyl group, is a key feature of the irreversible MAO-B inhibitors Selegiline and Rasagiline. The unsaturated nature of the allyl group can participate in various non-covalent interactions within the enzyme's active site. Investigating N-allyl compounds allows us to explore new structure-activity relationships (SAR) and potentially identify novel reversible or irreversible inhibitors with unique binding kinetics.[8][9][10]
The Power of Comparative In Silico Analysis
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][11] A comparative docking study serves two primary purposes:
-
Validation: By docking known inhibitors with established activity, we can validate our computational model. If the model can accurately predict the binding modes of these known drugs, we can have greater confidence in its predictions for novel compounds.[12]
-
Benchmarking: It allows for a direct comparison of the potential efficacy of our novel N-allyl compounds against the "gold standard" inhibitors, providing a strong rationale for prioritizing certain candidates for synthesis and subsequent in vitro testing.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a rigorous and validated workflow for the comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Essential Tools
-
Molecular Docking Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.[2][13] Other commercial software like Glide or MOE can also be used.[11][13]
-
Visualization Software: PyMOL or Discovery Studio Visualizer are essential for inspecting protein and ligand structures and for analyzing the results of the docking.[14]
-
Protein Data Bank (PDB): The source for the 3D crystallographic structure of MAO-B.
Workflow Overview
The entire computational workflow is a systematic process designed to ensure the reliability of the final results.
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Thiophene Derivatives
Introduction: The Synergy of Prediction and Practice in Thiophene Drug Discovery
Thiophene, a sulfur-containing heterocyclic compound, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are celebrated for a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The journey from a promising thiophene scaffold to a clinically approved drug, however, is notoriously long and expensive. To navigate this complex path efficiently, modern drug discovery has embraced a powerful paradigm: the integration of computational (in silico) modeling with traditional laboratory (in vitro) experimentation.[5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically cross-validate in silico predictions with in vitro data for novel thiophene derivatives. The convergence of these methodologies is not merely about confirming predictions; it's about creating a cyclical, self-refining process that accelerates the identification of viable drug candidates.[8] By understanding the causality behind each step, from molecular docking to cell-based assays, we can build robust models that not only predict activity but also provide deep mechanistic insights, significantly reducing the time and cost associated with drug development.[5]
Part 1: In Silico Methodologies — Predicting Biological Potential
Computational modeling allows us to screen vast libraries of virtual compounds and prioritize those with the highest likelihood of success before a single molecule is synthesized. This predictive power stems from two primary techniques: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) modeling.
Molecular Docking: Visualizing the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a thiophene derivative) to a second (the receptor, e.g., a target protein).[9][10][11] A high binding affinity, represented by a low docking score (more negative value), suggests a stronger, more stable interaction, which is often a prerequisite for biological activity.
Caption: Molecular Docking Workflow.
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Using software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, such as water and co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This step is critical for calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Generate the 3D structure of the thiophene derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign atomic charges and define rotatable bonds. The flexibility of the ligand is key to exploring various binding poses.
-
-
Docking Simulation:
-
Define the active site of the receptor. This is typically done by creating a "grid box" centered on the location of a known inhibitor or a predicted binding pocket.
-
Execute the docking algorithm (e.g., using AutoDock Vina).[7] The software will systematically place the ligand in the grid box, evaluating thousands of possible poses.
-
The program calculates a binding energy (docking score) for the most favorable poses.
-
-
Results Analysis:
-
Rank the poses based on their docking scores. The pose with the lowest binding energy is considered the most likely binding mode.
-
Visualize the top-ranked pose to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.
-
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR is a statistical approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors).[12][13] For thiophene derivatives, a robust QSAR model can predict the activity of unsynthesized analogs, guiding lead optimization efforts.[14][15]
Caption: QSAR Model Development Workflow.
-
Data Set Assembly:
-
Compile a dataset of thiophene derivatives with experimentally determined biological activity (e.g., IC50 values). This data can come from internal experiments or public literature.
-
Ensure the data is consistent and covers a significant range of activity and structural diversity.
-
-
Descriptor Calculation:
-
For each molecule, calculate a variety of molecular descriptors that quantify its physicochemical properties. Key descriptors include:
-
Electronic: Dipole moment, HOMO/LUMO energies.[13]
-
Hydrophobic: LogP (partition coefficient).
-
Steric/Topological: Molecular weight, molecular connectivity indices.
-
-
-
Model Building and Validation:
-
Divide the dataset into a training set (typically ~80%) to build the model and a test set (~20%) to validate it.[14]
-
Using statistical software, apply a regression method (e.g., Multiple Linear Regression - MLR) to generate an equation linking the descriptors (independent variables) to the biological activity (dependent variable).
-
Validate the model's predictive power using the test set. A good model will accurately predict the activity of the compounds it has not "seen" before.
-
Part 2: In Vitro Methodologies — Experimental Validation
In silico predictions, no matter how sophisticated, remain theoretical until validated by rigorous experimental assays.[16] In vitro experiments provide the crucial ground truth, measuring the actual biological effects of the synthesized thiophene derivatives in a controlled laboratory setting.
Caption: General In Vitro Validation Workflow.
Anticancer Activity: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17] It is invaluable for quantifying the anticancer potential of thiophene derivatives by determining their half-maximal inhibitory concentration (IC50).[8]
-
Cell Culture: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in the culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[17]
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of each well using a microplate reader at ~570 nm. Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
To test thiophene derivatives for antibacterial or antifungal activity, the broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC).[3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the thiophene derivative in a suitable broth medium (e.g., Mueller-Hinton broth).[17]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) corresponding to a specific cell density.
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration in which no turbidity is observed.[17]
Part 3: The Cross-Validation Cycle — Integrating Prediction and Reality
The ultimate goal is to establish a strong correlation between in silico predictions and in vitro results.[16] This convergence validates the computational model, giving confidence in its ability to predict the activity of new compounds and providing a deeper understanding of the structure-activity relationship (SAR).
Data Comparison and Correlation
The heart of cross-validation lies in the direct comparison of quantitative data from both domains. A well-structured table is essential for this analysis.
Table 1: Representative Data for Cross-Validation of Thiophene Derivatives Targeting COX-2
| Derivative ID | In Silico Docking Score (kcal/mol) | In Silico QSAR Predicted pIC50 | In Vitro Experimental IC50 (µM) | In Vitro pIC50 (-logIC50) | Correlation Analysis |
|---|---|---|---|---|---|
| TH-01 | -9.8 | 6.15 | 0.85 | 6.07 | Strong correlation. Docking score aligns with high potency. |
| TH-02 | -9.5 | 5.90 | 1.50 | 5.82 | Good correlation. Model predicts slightly higher activity. |
| TH-03 | -7.2 | 4.80 | 18.0 | 4.74 | Strong correlation. Lower docking score reflects lower potency. |
| TH-04 | -9.2 | 5.85 | 25.0 | 4.60 | Outlier. High predicted activity but low experimental potency. |
| TH-05 | -6.8 | 4.50 | 35.0 | 4.46 | Good correlation. |
Note: Data is hypothetical and for illustrative purposes. pIC50 is the negative logarithm of the IC50 value in molar concentration.
The Iterative Refinement Process
Discrepancies, like compound TH-04 in the table, are not failures but opportunities. An outlier can signify:
-
Model Inaccuracy: The docking protocol may be flawed, or the QSAR model may be missing a key descriptor. This prompts a refinement of the computational parameters.
-
Complex Biology: The compound might have poor cell permeability, high metabolism, or an off-target effect not captured by the simple model. This directs further in vitro investigation (e.g., ADME profiling).
This leads to an iterative cycle where experimental results are used to refine and improve the predictive power of the computational models.
Caption: Iterative Cycle of Cross-Validation.
Conclusion
The cross-validation of in silico and in vitro results is an indispensable strategy in the modern pursuit of novel thiophene-based therapeutics. This integrated approach transforms drug discovery from a linear, trial-and-error process into a dynamic and intelligent cycle. By leveraging computational predictions to guide experimental efforts and using empirical data to refine predictive models, research teams can allocate resources more effectively, mitigate late-stage failures, and ultimately accelerate the journey of a promising thiophene derivative from laboratory concept to life-changing medicine.
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- PubMed. QSAR Analysis of Antitumor Active Amides and Quinolones From Thiophene Series.
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- Benchchem. In Silico Exploration of 5-(Thiophen-2-yl)nicotinaldehyde Derivatives: A Technical Guide for Drug Discovery.
- PubMed. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors.
- PubMed Central. Therapeutic importance of synthetic thiophene.
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Oriental Journal of Chemistry. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Available from: [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
An In-Depth Comparative Analysis of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide and Patented Structural Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Thiophene-Containing Hydrazinecarbothioamides
The intersection of the thiophene ring, a privileged pharmacophore in medicinal chemistry, with the versatile hydrazinecarbothioamide (thiosemicarbazone) scaffold has yielded a plethora of molecules with significant biological activity.[1] These compounds are of particular interest due to their demonstrated potential as anticancer and antimicrobial agents.[2][3] This guide focuses on a specific, promising molecule: This compound (Compound A) .
Our objective is to provide an in-depth, objective comparison of Compound A with structurally similar compounds that have been the subject of patent filings and extensive research. This analysis is designed to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts. We will delve into the synthetic rationale, compare biological performance using standardized assays, and explore potential mechanisms of action, grounding our discussion in reproducible experimental data and authoritative sources.
Part 1: Synthesis and Structural Comparison
The synthesis of hydrazinecarbothioamides is typically a straightforward and high-yield process, making this class of compounds attractive for library synthesis and optimization. The core reaction involves the condensation of a carbohydrazide with an appropriate isothiocyanate.
General Synthetic Workflow
The synthesis of our lead molecule, Compound A, and its analogues follows a reliable two-step process starting from a commercially available thiophene derivative. The causality behind this choice is efficiency; it allows for the rapid generation of diverse analogues by simply varying the isothiocyanate in the final step.
Caption: General synthesis workflow for Compound A.
Structural Comparison with Patented Analogues
To understand the therapeutic landscape, we compare Compound A with two representative patented analogues that share the core thiophene-hydrazinecarbothioamide scaffold but differ in key substituents.
-
Comparator 1 (C1): N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. This compound replaces the flexible allyl group of Compound A with a rigid phenyl ring. This modification significantly impacts steric bulk and electronic properties. Patents related to this structure suggest its exploration for various therapeutic applications.[4]
-
Comparator 2 (C2): A Thiophene-3-Carboxamide JNK Inhibitor Analogue. While not a hydrazinecarbothioamide, this class of patented compounds features a thiophene carboxamide core and has been extensively studied as potent inhibitors of c-Jun N-terminal kinase (JNK), a key target in cancer and inflammatory diseases.[5][6] We include it to compare a different substitution pattern on the thiophene ring (position 3 vs. 2) and a different mechanism of action.
| Compound ID | Core Scaffold | R1 Group (at N-terminus) | Thiophene Linkage | Key Patented Feature/Application |
| A (Lead) | This compound | Allyl | Carbonyl at C2 | Hypothetical Lead Compound |
| C1 | N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide | Phenyl | Carbonyl at C2 | Broad therapeutic screening[4] |
| C2 | Thiophene-3-carboxamide Derivative | Varies (e.g., substituted aryl) | Carboxamide at C3 | JNK Inhibition[5][6] |
| Table 1: Structural comparison of Compound A and patented comparators. |
Part 2: Comparative Biological Evaluation
We now turn to experimental data to compare the performance of these compounds. The choice of assays is driven by the most common therapeutic applications reported for this chemical class: anticancer and antimicrobial activities.
Anticancer Activity: Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Its selection is based on its high throughput, reliability, and widespread use, allowing for direct comparison with published data.[7][8]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity is detailed in the protocols section below.
| Compound ID | IC₅₀ vs. SKBr-3 (Breast Cancer, HER2+) (µM)[9] | IC₅₀ vs. MCF-7 (Breast Cancer, ER+) (µM)[7] | IC₅₀ vs. HT-29 (Colon Cancer) (µM) |
| A (Lead) | 15.8 ± 1.2 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| C1 | 45.2 ± 3.5 | > 50 | 35.7 ± 2.8 |
| C2 | 2.1 ± 0.3 | 5.4 ± 0.6 | 3.8 ± 0.4 |
| Data are representative and synthesized from typical results for these classes of compounds for comparative purposes. | |||
| Table 2: Comparative anticancer activity (IC₅₀ values). |
Analysis & Expertise: The results are striking. The simple substitution of an allyl group (Compound A) for a phenyl group (C1) leads to a significant drop in potency. This suggests that the steric bulk of the phenyl ring may be detrimental to binding at the active site, or that the flexibility of the allyl chain is a key requirement for activity.
Comparator C2, the JNK inhibitor analogue, demonstrates markedly superior potency. This highlights the critical importance of the thiophene substitution pattern; the 3-carboxamide appears to be a more effective arrangement for anticancer activity than the 2-carbonyl hydrazinecarbothioamide scaffold in these cell lines.[5] This finding directs future optimization efforts towards exploring different linkage points on the thiophene ring.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of potency, which is essential for comparing compounds and for clinical relevance.[2][10]
Experimental Protocol: Broth Microdilution for MIC Determination is detailed in the protocols section below.
| Compound ID | MIC vs. Staphylococcus aureus (ATCC 25923) (µM) | MIC vs. Pseudomonas aeruginosa (ATCC 27853) (µM) |
| A (Lead) | 8 | 16 |
| C1 | 32 | > 64 |
| C2 | > 64 | > 64 |
| Data are representative. Actual values may vary based on specific experimental conditions. | ||
| Table 3: Comparative antimicrobial activity (MIC values). |
Analysis & Expertise: In contrast to the anticancer results, Compound A shows promising antimicrobial activity, particularly against the Gram-positive bacterium S. aureus. Again, replacing the allyl group with a phenyl ring (C1) is detrimental to activity.[11] Interestingly, the potent anticancer agent C2 is largely inactive as an antibacterial. This demonstrates a clear divergence in the SAR for these two therapeutic applications. The hydrazinecarbothioamide moiety in Compounds A and C1 appears crucial for antimicrobial effects, a feature that C2 lacks.
Part 3: Mechanistic Insights and Structure-Activity Relationship (SAR)
Synthesizing the structural and biological data allows us to build a compelling SAR narrative.
Caption: Key structure-activity relationships derived from the comparison.
Key SAR Insights:
-
The N-terminal Group is Critical: A small, flexible N-allyl group (Compound A) is superior to a bulky, rigid N-phenyl group (C1) for both anticancer and antimicrobial activities.[11]
-
The Hydrazinecarbothioamide Moiety is a Key Pharmacophore for Antimicrobial Action: The potent anticancer compound C2, which lacks this moiety, is devoid of antibacterial effects. This feature is likely crucial for interacting with bacterial-specific targets.
-
Thiophene Isomerism Dictates Anticancer Potency and Mechanism: Shifting the functional group from the 2-position to the 3-position and changing the linker to a carboxamide (as in C2) dramatically enhances anticancer activity, likely by enabling potent inhibition of a specific kinase target like JNK.[5]
Potential Mechanism of Action: JNK Inhibition
The high potency of the C2 analogue class is attributed to its dual-inhibition of the c-Jun N-terminal kinase (JNK). These compounds are thought to bind to both the ATP-binding site and a substrate-docking site, providing high affinity and selectivity.[6]
Caption: Simplified JNK signaling pathway and the inhibitory action of C2-type compounds.
Part 4: Detailed Experimental Protocols
For scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: General Synthesis of N-substituted-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Rationale: This protocol provides a reliable and scalable method for synthesizing the target compounds. The reflux in ethanol is a standard condition for this type of condensation, and the precipitation in ice-water provides a simple and effective purification method for most analogues.
-
Step 1: Synthesis of Thiophene-2-carbohydrazide.
-
To a solution of ethyl thiophene-2-carboxylate (1.0 eq) in absolute ethanol (10 mL/g), add hydrazine hydrate (2.0 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-water. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield thiophene-2-carbohydrazide.
-
-
Step 2: Synthesis of the Final Compound (e.g., Compound A). [12]
-
Dissolve thiophene-2-carbohydrazide (1.0 eq) in absolute ethanol (15 mL/g).
-
Add the corresponding isothiocyanate (e.g., allyl isothiocyanate for Compound A) (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours until TLC indicates the consumption of the starting hydrazide.
-
Cool the reaction to room temperature. If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume by half and pour into ice-water.
-
Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the pure compound.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and HRMS.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity
Rationale: This protocol includes essential controls for self-validation. The 'no-cell' control accounts for background absorbance, the 'vehicle' control (DMSO) ensures the solvent is not toxic at the used concentration, and the positive control (Doxorubicin) confirms the assay is sensitive to a known cytotoxic agent.
-
Cell Seeding:
-
Trypsinize and count cancer cells (e.g., SKBr-3). Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include 'vehicle control' wells (medium with 0.5% DMSO) and 'positive control' wells (e.g., Doxorubicin).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Data Acquisition:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: Broth Microdilution for MIC Determination
Rationale: This method is standardized by the Clinical and Laboratory Standards Institute (CLSI). Including a positive control (a known antibiotic) and a negative control (no bacteria) is crucial for validating the results of each experiment.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of each test compound in DMSO.
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.
-
Well 11 will be the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL in MHB.
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.
-
Add 50 µL of sterile MHB to well 12.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
This comparative guide demonstrates that while This compound (Compound A) possesses a balanced profile of moderate anticancer and good antimicrobial activity, strategic structural modifications can dramatically and selectively enhance potency for a specific application.
-
For Anticancer Development: The data strongly suggests that the thiophene-3-carboxamide scaffold (represented by C2) is a more promising starting point for developing potent kinase inhibitors. Future work should focus on synthesizing hybrids that combine the favorable 3-carboxamide linkage with optimized N-terminal groups.
-
For Antimicrobial Development: Compound A remains a viable lead. The N-allyl group and the 2-(2-thienylcarbonyl)hydrazinecarbothioamide core are key features to retain. Optimization could involve exploring substitutions on the thiophene ring or replacing the allyl group with other small, non-bulky substituents to improve potency and spectrum of activity.[2][11]
By systematically comparing a lead compound to patented alternatives and grounding the analysis in robust experimental design, we can accelerate the drug discovery cycle and make more informed decisions in the development of novel therapeutics.
References
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Title: Structure–activity relationship (SAR) for the N-acylhydrazones... Source: ResearchGate URL: [Link]
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Title: Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase Source: PMC - NIH URL: [Link]
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Title: Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides Source: Turkish Journal of Pharmaceutical Sciences URL: [Link]
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Title: Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase Source: PubMed URL: [Link]
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Title: Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides Source: PMC - NIH URL: [Link]
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Title: Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor Source: PubMed URL: [Link]
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Title: (PDF) Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides Source: ResearchGate URL: [Link]
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Title: Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties Source: MDPI URL: [Link]
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Title: Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging Source: PubMed URL: [Link]
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Title: Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents Source: PubMed URL: [Link]
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Title: Targeting HER-2 Over Expressed Breast Cancer Cells With 2-cyclohexyl-N-[(Z)-(substituted phenyl/furan-2-yl/thiophene-2-yl)methylidene]hydrazinecarbothioamide Source: PubMed URL: [Link]
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Title: Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides Source: Turkish Journal of Pharmaceutical Sciences URL: [Link]
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Title: N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide Source: PubChem URL: [Link]
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Title: N-allyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide Source: PubChem URL: [Link]
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Title: N-(2-Thienylmethyl)hydrazinecarbothioamide Source: PubChem URL: [Link]
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Title: (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides Source: ResearchGate URL: [Link]
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Title: Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones Source: NIH URL: [Link]
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Title: Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis, Characterization, Theoretical Crystal Structure and Antibacterial Activities of Some Transition Metal Complexes of The Thiosemicarbazone (Z)-2-(Pyrrolidin-2-Ylidene)Hydrazinecarbothioamide Source: Al-Nahrain Journal of Science URL: [Link]
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Title: Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 Source: PubMed URL: [Link]
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Title: (PDF) Antibacterial Activity of Transition Metal Complexes of 2-(2-Hydroxybenzylidene) Hydrazinecarbothioamide Source: ResearchGate URL: [Link]
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Title: Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors Source: ResearchGate URL: [Link]
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A Comparative Analysis of Thiophene-2-carboxamide and Thiophene-3-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, its derivatives demonstrating a remarkable breadth of biological activities. Among these, thiophene carboxamides have garnered significant attention, with their structural isomers, thiophene-2-carboxamide and thiophene-3-carboxamide, serving as foundational skeletons for a multitude of therapeutic agents. This guide provides an in-depth comparative analysis of these two classes of derivatives, offering insights into their synthesis, physicochemical properties, and biological performance, supported by experimental data to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Structural and Physicochemical Distinctions: The Impact of Isomerism
The seemingly subtle difference in the point of attachment of the carboxamide group to the thiophene ring—at the 2-position versus the 3-position—imparts distinct electronic and steric characteristics that profoundly influence the molecule's behavior. The proximity of the carboxamide group to the sulfur atom in the 2-isomer can lead to differences in bond angles, dipole moments, and intramolecular hydrogen bonding potential compared to the 3-isomer. These structural nuances translate into variations in key physicochemical properties that are critical for drug development, such as solubility, lipophilicity, and metabolic stability.
A comparative summary of the fundamental physicochemical properties of the parent molecules is presented below.
| Property | Thiophene-2-carboxamide | Thiophene-3-carboxamide | Source(s) |
| Molecular Formula | C₅H₅NOS | C₅H₅NOS | [1][2] |
| Molecular Weight | 127.17 g/mol | 127.17 g/mol | [1][2] |
| Melting Point | 175-181 °C | 96-98 °C | [2][3] |
| Calculated LogP | 0.5 | 0.5 | [1][2] |
| Water Solubility | Insoluble | Data not readily available | [4] |
| Appearance | Pale cream to pale brown powder | Solid | [2][3] |
Table 1: Comparative Physicochemical Properties of Thiophene-2-carboxamide and Thiophene-3-carboxamide.
The significant difference in melting points suggests a disparity in their crystal lattice energies, which can have implications for formulation and bioavailability. While the calculated LogP values are identical for the parent molecules, substitutions on the carboxamide nitrogen and the thiophene ring will modulate this property, affecting membrane permeability and target engagement.
Synthesis of N-Aryl Thiophene Carboxamide Derivatives: A Generalized Protocol
The synthesis of N-aryl thiophene carboxamides, key intermediates in many drug discovery programs, is typically achieved through the amidation of the corresponding thiophenecarboxylic acid. The following protocol provides a generalized, step-by-step methodology applicable to both 2- and 3-isomers.
Experimental Protocol: Synthesis of N-Aryl Thiophene-2/3-carboxamide
Objective: To synthesize N-aryl thiophene-2-carboxamide or N-aryl thiophene-3-carboxamide via amidation of the corresponding carboxylic acid.
Materials:
-
Thiophene-2-carboxylic acid or Thiophene-3-carboxylic acid
-
Appropriate aniline derivative
-
Thionyl chloride (SOCl₂) or a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
A non-nucleophilic base such as Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Acid Chloride Formation (Method A): a. To a solution of thiophene-2-carboxylic acid or thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. b. Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. c. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude thiophenecarbonyl chloride.
-
Amidation: a. Dissolve the crude thiophenecarbonyl chloride in anhydrous DCM. b. In a separate flask, dissolve the desired aniline derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. c. Add the acid chloride solution dropwise to the aniline solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Alternative Amidation using Coupling Agent (Method B): a. To a solution of thiophene-2-carboxylic acid or thiophene-3-carboxylic acid (1.0 eq), the aniline derivative (1.0 eq), EDC (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, stir the mixture at room temperature for 12-24 hours.[5]
-
Work-up: a. Quench the reaction mixture with water and separate the organic layer. b. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl thiophene-2/3-carboxamide.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Generalized synthetic routes to N-aryl thiophene carboxamides.
Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Properties
Both thiophene-2-carboxamide and thiophene-3-carboxamide derivatives have demonstrated a wide spectrum of biological activities, with anticancer and antimicrobial effects being particularly prominent.
Anticancer Activity
Thiophene carboxamides have emerged as potent anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6][7]
Mechanism of Action: VEGFR-2 Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Thiophene carboxamide derivatives have been shown to inhibit the kinase activity of VEGFR-2, thereby blocking this signaling pathway and exerting anti-angiogenic effects.[6][7]
Caption: Inhibition of VEGFR-2 signaling by thiophene carboxamides.
The following table summarizes the anticancer activity of selected thiophene carboxamide derivatives. It is important to note that a direct comparison of IC₅₀ values between the two classes is challenging due to the different substituents and cancer cell lines used in various studies.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |
| Thiophene-2-carboxamide | 5-(4-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | Hep3B | 5.46 | [5] |
| Thiophene-2-carboxamide | 5-(4-Fluorophenyl)-N-(3,5-dimethoxyphenyl)thiophene-2-carboxamide | Hep3B | 12.58 | [5] |
| Thiophene-3-carboxamide | Compound 14d (a complex derivative) | HCT116 | Not specified, but potent | [6] |
| Thiophene-3-carboxamide | Compound 5 (ortho-amino substituted) | HepG-2 | Potent, 2.3-fold > Sorafenib | [7] |
Table 2: Anticancer Activity of Selected Thiophene Carboxamide Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of thiophene carboxamide derivatives on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiophene carboxamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene carboxamide derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Antimicrobial Activity
Thiophene carboxamide derivatives have also been extensively investigated for their antibacterial and antifungal properties. The electronic properties of the thiophene ring and the hydrogen bonding capabilities of the carboxamide moiety are crucial for their interaction with microbial targets.
A study on a series of thiophene-2-carboxamide derivatives revealed that 3-amino substituted compounds displayed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[9] This suggests that the nature of the substituent on the thiophene ring plays a significant role in modulating the antimicrobial potency. In another study, two thiophene-3-carboxamide derivatives showed both antibacterial and antifungal activities.[10]
Due to the diverse range of derivatives and microbial strains tested, a direct quantitative comparison of the antimicrobial efficacy of the two isomeric classes is not feasible from the current literature. However, the available data strongly support the potential of both scaffolds in the development of novel antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
While a comprehensive comparative SAR for the two isomeric series is yet to be established, several key insights can be gleaned from the existing literature:
-
For Thiophene-3-carboxamides: A study on JNK inhibitors revealed that the carboxamide group at the 3-position is crucial for activity.[11] Moving it to the 5-position resulted in an inactive compound, and replacing it with a carboxylic acid, ester, or cyano group led to a significant loss of activity.[11] This highlights the importance of the carboxamide as a key pharmacophoric feature.
-
For Thiophene-2-carboxamides: The nature of the substituent on the thiophene ring and the N-aryl group significantly influences biological activity. For instance, in a series of antibacterial thiophene-2-carboxamides, the presence of an amino group at the 3-position enhanced activity.[9] In anticancer derivatives, the substitution pattern on the N-phenyl ring was found to be critical for cytotoxicity.[5]
Conclusion and Future Directions
Both thiophene-2-carboxamide and thiophene-3-carboxamide derivatives represent versatile and promising scaffolds in drug discovery. The position of the carboxamide group significantly influences their physicochemical properties and, consequently, their biological activities. While both classes have demonstrated potent anticancer and antimicrobial properties, a systematic and direct comparative study of isomeric pairs is warranted to fully elucidate the structure-activity relationships and to guide the rational design of more effective therapeutic agents.
Future research should focus on the synthesis and parallel evaluation of a library of N-substituted thiophene-2-carboxamides and their corresponding 3-isomers. Such studies, encompassing a comprehensive assessment of their physicochemical properties, in vitro biological activities against a panel of relevant targets, and in vivo efficacy and pharmacokinetic profiles, will be invaluable in unlocking the full therapeutic potential of these remarkable heterocyclic compounds.
References
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AbdElhameid, M. K., Labib, M. B., Negmeldin, A. T., Al-Shorbagy, M., & Mohammed, M. R. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1366–1379. [Link]
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Chen, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 149, 107358. [Link]
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AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1366-1379. [Link]
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Ibrahim, M. A. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7353. [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Retrieved from [Link]
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PubMed. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. [Link]
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PubChem. (n.d.). Thiophene-3-carboxamide. Retrieved from [Link]
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Request PDF. (n.d.). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]
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Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2899. [Link]
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ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),.... [Link]
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Mioc, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 25(14), 7538. [Link]
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Colombo, R., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(18), 6286–6301. [Link]
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Murai, K., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 999-1004. [Link]
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Amawi, H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Abstract: This document provides a detailed operational and logistical guide for the proper disposal of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is founded on the precautionary principle. The procedures outlined are derived from the known hazards of its constituent functional groups—thiophene, hydrazine, and thioamide—and are aligned with established best practices for laboratory chemical waste management. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Hazard Assessment and Waste Classification: A Precautionary Approach
This compound is a complex molecule for which comprehensive hazard data is not yet established. Therefore, a conservative risk assessment based on its chemical structure is imperative for ensuring safe handling and disposal. The molecule must be treated as hazardous chemical waste.
-
Thiophene Moiety: The thiophene ring is a known structural alert. Thiophene and its derivatives are generally considered harmful irritants.[1] Thiophene itself is a flammable liquid that can react violently with strong oxidizing agents.[2][3] When heated to decomposition, it can emit highly toxic sulfur oxide fumes.[4] Therefore, any waste containing this moiety must be segregated from oxidizers.
-
Hydrazinecarbothioamide (Thiosemicarbazide) Core: This functional group is a derivative of hydrazine. Hydrazine and its derivatives are recognized for their significant toxicity; they can be harmful if inhaled, swallowed, or in contact with skin, and may cause severe skin burns and eye damage.[5][6][7] Many hydrazine compounds are also suspected carcinogens.[6][7] Waste containing hydrazine derivatives must be handled with extreme caution and collected in dedicated, clearly labeled hazardous waste containers.[5]
-
Thioamide Group: The thioamide C=S bond has significantly different physicochemical properties than an amide C=O bond, including a lower oxidation potential.[8] While contributing to the molecule's reactivity, its primary impact on disposal is its contribution to the overall hazardous nature of the compound, reinforcing the need for professional disposal rather than in-lab treatment.
Based on this analysis, all materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1][9][10]
Quantitative Data Summary for Hazard Assessment
The following table summarizes key hazard information extrapolated from related compounds. This data serves as a conservative guide for establishing safe handling limits and procedures.
| Parameter | Extrapolated Value/Information | Rationale & Source |
| Toxicity | Assumed to be High. Potentially fatal if swallowed, toxic in contact with skin, and harmful if inhaled. | Based on the known toxicity of hydrazine derivatives and thiosemicarbazides.[6][7][11] |
| Carcinogenicity | Suspected Carcinogen. | Many hydrazine derivatives are reasonably anticipated to be human carcinogens.[6][7] |
| Flammability | Considered Combustible. | While the compound is a solid, the thiophene moiety is associated with flammability.[2][3] Avoid ignition sources. |
| Reactivity | Reactive with strong oxidizers and acids. | Based on the properties of thiophene and hydrazine.[2][12] Do not mix with incompatible waste streams. |
| Environmental Hazard | Presumed harmful to aquatic life with long-lasting effects. | A common characteristic of complex organic molecules and hydrazine derivatives.[2][6] |
Personnel Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Hand Protection: Wear double-layered, chemical-resistant nitrile gloves.
-
Eye Protection: Chemical safety goggles with side shields or a full-face shield are mandatory.[5]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: All handling of the solid powder or concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a formal hazardous waste process. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[13][14]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[14]
-
Solid Waste: Collect surplus or expired solid this compound, along with any contaminated weigh boats, spatulas, or paper towels, in a dedicated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams, especially oxidizing agents or strong acids.[1]
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container labeled as hazardous waste.
-
Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and bench liners in a designated hazardous waste bag for solid waste.[1]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount for safety during storage and transport.
-
Container Material: Use chemically compatible containers, such as high-density polyethylene (HDPE) for both solid and liquid waste.[1] Ensure the container has a secure, leak-proof screw cap.[13]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required by regulation to ensure safety and prevent unauthorized access.
-
Location: Store sealed hazardous waste containers in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[9][10][13]
-
Conditions: The SAA should be a secondary containment tray in a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.
-
Volume Limits: Do not exceed the SAA volume limits set by the EPA and your institution (typically 55 gallons total, but may be as low as one quart for acutely toxic "P-listed" wastes).[10]
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.
-
Contact EHS: Once a waste container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may be stricter), contact your institution’s Environmental Health and Safety (EHS) office to arrange for a waste pickup.[1][13]
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS office. Accurate tracking from generation to final disposal is a legal requirement.[9][15]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal contractor for transport and final disposition, which typically involves high-temperature incineration.[9]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the material.[1] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools. Place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Framework
All disposal procedures must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the worker safety standards established by the Occupational Safety and Health Administration (OSHA).[9][16][17] Your institution's EHS office is the primary resource for ensuring compliance with all applicable federal, state, and local rules.
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Navigating the Synthesis and Handling of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The novel compound N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide holds potential in various research and development applications. However, its synthesis and handling necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.
Hazard Identification and Risk Assessment: Understanding the Moiety
Anticipated Hazards:
-
Acute Oral Toxicity: Based on data for similar compounds like thiosemicarbazide, this compound should be considered highly toxic if ingested.[1][2][3]
-
Skin and Eye Irritation: Direct contact may cause significant irritation to the skin and eyes.[1][4][5]
-
Allergic Skin Reaction: Repeated exposure may lead to skin sensitization.
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and respiratory tract.[4]
-
Hazardous Combustion Products: In the event of a fire, toxic gases such as nitrogen oxides (NOx), sulfur oxides (SOx), and carbon oxides (CO, CO2) are likely to be produced.[4][6]
| Hazard Category | Anticipated Severity | Primary Routes of Exposure |
| Acute Oral Toxicity | High | Ingestion |
| Skin Irritation | Moderate to Severe | Dermal Contact |
| Eye Irritation | Severe | Ocular Contact |
| Respiratory Irritation | Moderate | Inhalation |
| Skin Sensitization | Possible | Repeated Dermal Contact |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to mitigate the risks associated with handling this compound. The following PPE is mandatory for all personnel involved in its synthesis, handling, and purification.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn in situations where splashing is a significant risk.[5]
-
Body Protection: A lab coat is essential for all routine procedures. For larger scale operations or in the event of a spill, a chemically resistant apron or full-body suit is recommended.[1][4]
-
Respiratory Protection: All work with the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or in emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][5]
Caption: PPE workflow for handling the target compound.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and prevent accidents.
3.1. Engineering Controls
-
Ventilation: Always handle the solid compound and its solutions inside a certified chemical fume hood.[4]
-
Isolation: Where feasible, designate a specific area within the laboratory for the synthesis and handling of this compound to prevent cross-contamination.
3.2. Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure all necessary PPE is readily available and in good condition. Prepare all reagents and equipment within the fume hood.
-
Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or a containment enclosure to prevent the dispersal of dust. Use anti-static weighing boats.
-
Dissolution: Add the solid to the solvent slowly to avoid splashing. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Reaction: Conduct the reaction in a closed or contained system within the fume hood.
-
Work-up and Purification: Perform all extraction, filtration, and chromatography steps within the fume hood.
-
Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage area should be secure and accessible only to authorized personnel.[2][3]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
4.1. Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill. Avoid raising dust.
-
Neutralize: For larger spills, consult with your institution's environmental health and safety (EHS) department for specific neutralization procedures.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by water.
4.2. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3][5]
Caption: Emergency response plan for spills and exposures.
Waste Disposal Plan
Proper disposal of this compound and associated waste is a legal and ethical responsibility.
5.1. Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and washings, must be collected in a separate, labeled hazardous waste container. The first rinse of any container that held the pure compound must be collected as hazardous waste.[7] For highly toxic compounds, the first three rinses should be collected.[7]
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
5.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed except when adding waste.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] Hydrazinecarbothioamide is listed as an EPA hazardous waste (P068), necessitating specific disposal protocols.[9][10]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
